Product packaging for 2-(Methylamino)nicotinonitrile(Cat. No.:CAS No. 52583-87-6)

2-(Methylamino)nicotinonitrile

Cat. No.: B1314041
CAS No.: 52583-87-6
M. Wt: 133.15 g/mol
InChI Key: AGZQPTBBDDQFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methylamino)nicotinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1314041 2-(Methylamino)nicotinonitrile CAS No. 52583-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZQPTBBDDQFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499040
Record name 2-(Methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52583-87-6
Record name 2-(Methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile (CAS 52583-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)nicotinonitrile, with the CAS number 52583-87-6, is a substituted nicotinonitrile derivative. This class of compounds, more broadly known as 2-aminonicotinonitriles, has garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has indicated that derivatives of 2-aminonicotinonitrile possess potential as anticancer agents, acting through mechanisms such as autophagy induction and kinase inhibition. This technical guide provides a summary of the available physicochemical data for this compound and discusses the known biological activities and synthetic approaches for the broader class of 2-aminonicotinonitrile derivatives, highlighting the potential areas for future research and drug development.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. The available data is summarized in the table below.

PropertyValueSource
CAS Number 52583-87-6Santa Cruz Biotechnology[1][2], Merck[3]
Molecular Formula C₇H₇N₃Santa Cruz Biotechnology[1][2]
Molecular Weight 133.15 g/mol Santa Cruz Biotechnology[1][2]
Melting Point 85-87 °CChemicalBook[4]
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of nicotinonitrile derivatives are well-established. These methods often involve the condensation of a β-enaminonitrile with a suitable reagent. A plausible synthetic route could involve the reaction of a corresponding 2-chloronicotinonitrile with methylamine.

A general protocol for the synthesis of 2-aminonicotinonitrile, which could potentially be adapted, is described in US Patent 3,917,624. This process involves:

  • Reacting 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride.

  • Contacting the resulting intermediate with ammonia to yield 2-aminonicotinonitrile.[1]

Further experimental work would be required to optimize this for the specific synthesis of the N-methylated derivative.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of 2-aminonicotinonitrile derivatives has shown significant promise in several therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminonicotinonitrile derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms of action often involve the modulation of key cellular signaling pathways.

Kinase Inhibition

A significant area of investigation for 2-aminonicotinonitrile derivatives is their activity as kinase inhibitors.[2][9][10][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-aminopyridine and related heterocycles have been explored as inhibitors of various tyrosine kinases, which are key targets in modern cancer therapy.[2][3][9] The general structure of these compounds allows for modifications to achieve selectivity for specific kinase subfamilies.

Autophagy Induction

Recent research has identified 2-aminonicotinonitrile derivatives as potential inducers of autophagy.[6] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation is a promising strategy in cancer therapy. The induction of autophagy can lead to cell death in cancer cells and is a target for novel drug development.

Signaling Pathways

Due to the lack of specific biological data for this compound, a definitive signaling pathway cannot be delineated for this compound. However, based on the activities of related 2-aminonicotinonitrile derivatives, two potential pathways are of high interest:

Tyrosine Kinase Signaling

Tyrosine kinases (TKs) are enzymes that play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][9] Many cancers are driven by aberrant TK activity. Small molecule inhibitors often target the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Autophagy Signaling

The regulation of autophagy is complex, involving a number of key protein complexes. A central regulator is the mTOR kinase, which, when active, suppresses autophagy.[6][12][13][] Inhibition of mTOR, or activation of its negative regulators like AMPK, can induce autophagy. The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with lysosomes for degradation.

References

An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)nicotinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide consolidates known information and draws logical inferences from closely related nicotinonitrile analogs. The potential of this class of compounds as anticancer agents, particularly through mechanisms involving apoptosis induction and kinase inhibition, is a central focus. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Structure and Chemical Formula

This compound is an aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted with a methylamino group at the 2-position and a nitrile group at the 3-position.

Molecular Formula: C₇H₇N₃

Molecular Weight: 133.15 g/mol

IUPAC Name: 2-(Methylamino)pyridine-3-carbonitrile

CAS Number: 52583-87-6

The structural arrangement of these functional groups imparts specific electronic and steric properties to the molecule, which are crucial for its chemical reactivity and biological interactions.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃[1][2]
Molecular Weight133.15 g/mol [1][2]
CAS Number52583-87-6[1][2]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the surveyed literature. However, the synthesis of analogous nicotinonitrile derivatives often involves a multi-component reaction or a substitution reaction on a pre-existing pyridine ring.

A plausible synthetic approach could involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a nicotinonitrile precursor with methylamine. For instance, the reaction of 2-chloronicotinonitrile with methylamine in a suitable solvent and under appropriate temperature conditions would be a logical synthetic route.

Hypothetical Experimental Protocol (based on related syntheses):

Reaction: 2-Chloronicotinonitrile + CH₃NH₂ → this compound + HCl

Materials:

  • 2-Chloronicotinonitrile

  • Methylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize the generated HCl.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile in the chosen anhydrous solvent.

  • Add the base to the solution.

  • Slowly add a solution of methylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and purification method, would require experimental optimization.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not available in the public domain. For unambiguous structure confirmation and characterization, the following spectral features would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a signal for the N-H proton of the methylamino group, and a singlet for the methyl group protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

  • ¹³C NMR: Resonances for the seven carbon atoms, including those of the pyridine ring, the nitrile group, and the methyl group.

  • FT-IR: Characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, with a significant focus on their potential as anticancer agents.

While specific studies on the anticancer activity of this compound are limited, research on closely related analogs suggests that it may exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action for this class of compounds often involve the inhibition of protein kinases and the induction of apoptosis .

Kinase Inhibition

Many small molecule kinase inhibitors feature a pyridine-based core. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell proliferation and survival. Given its structural similarity to known kinase inhibitors, it is plausible that this compound could target various tyrosine kinases or serine/threonine kinases implicated in cancer.

Induction of Apoptosis

Nicotinonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Potential Apoptotic Signaling Pathway:

Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the intrinsic pathway. This would involve the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase 2_MeA_Nicotinonitrile This compound Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) 2_MeA_Nicotinonitrile->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Membrane Permeability Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Conclusion

This compound is a small molecule with a chemical structure that suggests significant potential for applications in drug discovery, particularly in the field of oncology. While detailed experimental data for this specific compound is sparse, the well-documented biological activities of the broader class of nicotinonitrile derivatives provide a strong rationale for its further investigation. Future research should focus on developing and publishing a detailed synthetic protocol, comprehensive spectroscopic characterization, and in-depth evaluation of its biological activities, including its anticancer efficacy and mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Navigating the Solubility Landscape of 2-(Methylamino)nicotinonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylamino)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols, a discussion of expected solubility trends based on molecular structure, and a comparative analysis with structurally related compounds. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to effectively work with this compound in a variety of organic solvent systems.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₇N₃. Its structure, featuring a pyridine ring, a methylamino group, and a nitrile group, imparts a unique combination of polarity and hydrogen bonding capabilities. These characteristics are central to its solubility profile and are critical considerations in its synthesis, purification, formulation, and biological screening. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring accurate results in biological assays.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile for this compound can be predicted. The presence of the polar nitrile group and the hydrogen-bond-donating-and-accepting methylamino group suggests favorable interactions with polar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyridine ring and the methylamino group, as well as the nitrile moiety.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N and C≡N bonds of this compound.

  • Non-polar Solvents (e.g., Dichloromethane, Hexane): Limited solubility is predicted. The overall polarity of the molecule is likely too high to allow for significant dissolution in non-polar hydrocarbon solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. To facilitate research and provide a template for data presentation, the following table illustrates how such data should be structured for clear comparison. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections.

Table 1: Illustrative Quantitative Solubility of this compound at 25°C (Hypothetical Data)

SolventSolvent TypeSolubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar ProticData to be determinedData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determinedData to be determined
AcetonitrilePolar AproticData to be determinedData to be determinedData to be determined
Dimethylformamide (DMF)Polar AproticData to be determinedData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determinedData to be determined
Dichloromethane (DCM)Non-polarData to be determinedData to be determinedData to be determined
HexaneNon-polarData to be determinedData to be determinedData to be determined

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This is a reliable and widely used method for determining solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations.

  • Solvent Evaporation and Mass Determination: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent completely using a gentle stream of nitrogen, an oven set to a temperature below the compound's boiling/decomposition point, or a rotary evaporator.

  • Final Weighing: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the vial. The solubility can then be expressed in various units (e.g., g/100 mL, mg/mL).

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Other materials as listed in the Gravimetric Method.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).

  • Dilution and Measurement: Carefully withdraw a small, known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method A Select Solvent B Add Excess Solute to Solvent A->B C Seal and Equilibrate (e.g., 24-48h at constant T) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter Supernatant (e.g., 0.45 µm filter) E->F G Gravimetric or Spectrophotometric? F->G H Weigh Filtered Solution G->H Gravimetric L Prepare Calibration Curve G->L Spectro. I Evaporate Solvent H->I J Weigh Residue I->J K Calculate Solubility (mass/volume) J->K M Dilute Filtered Solution L->M N Measure Absorbance M->N O Calculate Concentration N->O

Caption: Workflow for the Experimental Determination of Solubility.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the necessary theoretical background and practical methodologies for its determination. The predicted solubility profile, favoring polar solvents, offers a starting point for solvent selection in various research and development applications. By following the detailed experimental protocols and utilizing the structured approach to data presentation outlined herein, researchers can generate high-quality, comparable solubility data, thereby accelerating progress in the fields of medicinal chemistry and drug development.

Navigating the Stability and Storage of 2-(Methylamino)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability and degradation data specifically for 2-(Methylamino)nicotinonitrile are limited. This guide provides a comprehensive overview based on the general chemical properties of nicotinonitrile derivatives and established best practices for the handling and stability testing of analogous pharmaceutical compounds. The recommendations herein should be supplemented with compound-specific experimental validation.

Introduction

This compound is a substituted pyridine nitrile, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The stability and proper storage of this compound are paramount to ensure its integrity, purity, and performance in research and development activities. This technical guide outlines the presumed stability profile, recommended storage conditions, and a framework for experimental stability assessment of this compound.

Core Stability Profile and Recommended Storage

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at low temperatures (e.g., 2-8 °C or -20 °C) is advisable.To minimize the rate of potential hydrolytic and oxidative degradation reactions.
Light Protect from light. Store in amber vials or light-proof containers.To prevent photochemical degradation, which can be a concern for aromatic and nitrogen-containing heterocyclic compounds.
Humidity Store in a tightly sealed container in a dry environment. The use of desiccants is recommended for long-term storage.To prevent hydrolysis of the nitrile group and other moisture-sensitive functionalities.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To mitigate oxidative degradation pathways.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated. Understanding these pathways is crucial for designing appropriate stability studies and for the identification of potential impurities.

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.

  • Oxidation: The pyridine ring and the methylamino group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition, potentially leading to complex degradation profiles.

The following diagram illustrates the key factors that can influence the stability of a chemical compound like this compound.

Factors Affecting Chemical Stability Stability Chemical Stability of This compound Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light Humidity Humidity / Moisture Stability->Humidity Oxygen Atmospheric Oxygen Stability->Oxygen pH pH (in solution) Stability->pH

Caption: Factors Influencing Compound Stability.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation studies to identify potential degradation products and long-term stability studies to establish a recommended shelf-life.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.

Table 2: Generalized Forced Degradation Protocol

ConditionSuggested Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
Thermal Degradation Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period.
Photostability Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.

Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to evaluate the shelf-life of the compound.

  • Sample Preparation: Prepare multiple aliquots of this compound in the intended long-term storage container.

  • Storage Conditions: Store the samples under the recommended conditions (e.g., 2-8 °C, protected from light and moisture).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, assess the purity and potency of the sample using a validated stability-indicating analytical method. Monitor for the appearance of any degradation products.

The following workflow outlines the key steps in a typical stability testing program.

Stability Testing Workflow cluster_0 Forced Degradation cluster_1 Long-Term Stability Acid Acid Hydrolysis MethodDev Develop & Validate Stability-Indicating Method Acid->MethodDev Base Base Hydrolysis Base->MethodDev Oxidation Oxidation Oxidation->MethodDev Thermal Thermal Stress Thermal->MethodDev Photo Photostability Photo->MethodDev Storage Store at Recommended Conditions Timepoints Analyze at Predetermined Time Points Storage->Timepoints Analysis Analyze Samples (HPLC, LC-MS) Timepoints->Analysis MethodDev->Analysis Data Data Analysis & Shelf-Life Determination Analysis->Data

Caption: Workflow for Stability Assessment.

Conclusion

While specific stability data for this compound is not extensively documented, a proactive approach to storage and handling based on the general properties of nicotinonitrile derivatives is essential for maintaining its quality and integrity. Researchers and drug development professionals are strongly encouraged to perform in-house stability studies to establish a definitive shelf-life and to identify any potential degradation products that may impact experimental outcomes. By adhering to the principles outlined in this guide, the risks of compound degradation can be significantly minimized, ensuring the reliability and reproducibility of scientific research.

The Ascending Trajectory of 2-Aminonicotinonitriles: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific literature reveals the compelling journey of 2-aminonicotinonitrile and its derivatives, from their early synthetic roots to their current position as promising scaffolds in modern drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the history, synthetic evolution, and burgeoning biological significance of this versatile class of compounds.

From Obscure Intermediate to Privileged Scaffold: A Historical Perspective

While the exact first synthesis of the parent 2-aminonicotinonitrile remains elusive in early chemical literature, its utility as a versatile intermediate was recognized in the mid-20th century. Foundational synthetic methodologies, such as adaptations of the Thorpe-Ziegler and Gewald reactions, laid the groundwork for accessing the core 2-aminopyridine scaffold.[1][2][3][4][5] The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provided a conceptual basis for the formation of the pyridine ring, while the Gewald reaction, a multi-component reaction for the synthesis of 2-aminothiophenes, offered parallels in the construction of highly substituted amino-heterocycles.[1][2][3][4][5][6][7][8]

A significant milestone in the documented synthesis of 2-aminonicotinonitrile is found in a 1975 patent, which details a process for its production as an intermediate for herbicidal agents.[9] This publication provides a detailed experimental protocol, highlighting its industrial relevance even decades ago. The modern era has witnessed a renaissance in the synthesis of 2-aminonicotinonitrile derivatives, driven by the advent of microwave-assisted organic synthesis and the elegance of multi-component reactions. These contemporary methods offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse chemical libraries for biological screening.[10][11]

Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of 2-aminonicotinonitrile and its analogs has evolved significantly over the years. Early approaches often relied on classical condensation reactions, which, while effective, could be limited in scope and yield. The advent of multi-component reactions (MCRs) revolutionized the synthesis of highly substituted 2-aminonicotinonitriles. A prominent MCR strategy involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often facilitated by microwave irradiation to expedite the reaction and enhance yields.[10][11]

More recent innovations include the use of α-keto vinyl azides as versatile building blocks for the construction of the 2-aminonicotinonitrile core. This base-mediated annulation proceeds through intramolecular rearrangement and ring-opening, providing a novel and efficient route to highly functionalized derivatives.

Below are detailed protocols for key synthetic methodologies.

Table 1: Key Synthetic Methodologies for 2-Aminonicotinonitrile Derivatives

MethodDescriptionTypical ReagentsKey Advantages
Multi-component Reaction (Microwave-Assisted) A one-pot reaction combining multiple starting materials to form the final product in a single step.Aldehyde, Ketone, Malononitrile, Ammonium AcetateHigh efficiency, atom economy, rapid synthesis, and access to diverse derivatives.
From α-Keto Vinyl Azides A base-mediated annulation of α-keto vinyl azides and α,α-dicyanoalkenes.α-Keto vinyl azide, α,α-Dicyanoalkene, Base (e.g., Cs2CO3)Novel and efficient route to highly functionalized derivatives.
Modified Gewald-type Reaction Adaptation of the Gewald reaction, typically involving a ketone, a cyano-active methylene compound, and a source of ammonia.Ketone, Malononitrile, Ammonium saltVersatile for creating substituted 2-aminopyridines.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile[12]

Materials:

  • Substituted Chalcone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium Acetate (3 mmol)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, combine the substituted chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified 2-amino-4,6-diphenylnicotinonitrile derivative.

  • Characterize the final product using spectroscopic methods (IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-Aminonicotinonitrile from 1,1,3,3-Tetramethoxypropane and Malononitrile[9]

Step A: 1-Methoxy-4,4-dicyano-1,3-butadiene

  • In a suitable reaction vessel, combine 1,1,3,3-tetramethoxypropane, malononitrile, acetic anhydride, and a catalytic amount of zinc chloride.

  • Heat the mixture at a temperature between 50-150°C.

  • Monitor the reaction for completion.

  • Upon completion, isolate the intermediate product, 1-methoxy-4,4-dicyano-1,3-butadiene.

Step B: 2-Aminonicotinonitrile

  • React the intermediate 1-methoxy-4,4-dicyano-1,3-butadiene with ammonia.

  • Maintain the reaction temperature between 30°C and 100°C.

  • Upon completion of the reaction, isolate the final product, 2-aminonicotinonitrile.

  • Purify the product as necessary.

A Spectrum of Biological Activities: From Anticancer to Autophagy Induction

The 2-aminonicotinonitrile scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[12] Of particular interest is their potential as anticancer agents and inducers of autophagy.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminonicotinonitrile derivatives against a variety of cancer cell lines.[13][14][15][16] The proposed mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. Certain 2-aminonicotinonitrile derivatives have been shown to arrest the cell cycle at the G1 phase and trigger the apoptotic cascade in cancer cells.[17][18][19]

anticancer_pathway cluster_drug 2-Aminonicotinonitrile Derivative cluster_cell Cancer Cell drug 2-Aminonicotinonitrile Derivative cell_cycle Cell Cycle Progression drug->cell_cycle Inhibits G1/S Transition apoptosis Apoptosis drug->apoptosis Induces proliferation Cell Proliferation cell_cycle->proliferation survival Cell Survival apoptosis->survival Decreases proliferation->survival

Anticancer Mechanism of 2-Aminonicotinonitrile Derivatives.
Autophagy Induction

A fascinating and more recently discovered biological activity of 2-aminonicotinonitrile derivatives is their ability to induce autophagy.[17][18][19][20] Autophagy is a cellular self-degradation process that plays a critical role in cellular homeostasis and has complex and context-dependent roles in cancer. The induction of autophagy by these compounds presents a novel therapeutic strategy.

The mechanism of autophagy induction by these derivatives is an active area of research. It is believed that they may modulate key signaling pathways that regulate autophagy, such as the mTOR pathway.

autophagy_pathway cluster_drug 2-Aminonicotinonitrile Derivative cluster_pathway Autophagy Signaling drug 2-Aminonicotinonitrile Derivative mTOR mTOR Pathway drug->mTOR Inhibits? autophagy Autophagy Induction mTOR->autophagy Inhibits LC3_conversion LC3-I to LC3-II Conversion autophagy->LC3_conversion autophagosome Autophagosome Formation LC3_conversion->autophagosome

Proposed Autophagy Induction Pathway.

Table 2: Anticancer Activity of Selected 2-Aminonicotinonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 7g SGC-7901 (Gastric)Not specified, but potent[17][18][19][20]
Compound 3 MCF-7 (Breast)Lower than Doxorubicin[13]
Compound 3 MDA-MB-231 (Breast)Lower than Doxorubicin[13]
Various Derivatives H1299 (Lung), SHG-44 (Glioma)4.03 - 4.89
Various Derivatives K562 (Leukemia)0.78[15]
Various Derivatives HepG2 (Liver), PC12 (Pheochromocytoma)0.298 - 0.57[15]

Future Directions

The journey of 2-aminonicotinonitrile compounds is far from over. The synthetic versatility of this scaffold, coupled with its diverse and potent biological activities, ensures its continued prominence in the field of drug discovery. Future research will likely focus on several key areas:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as therapeutic agents.

  • Expansion of the Therapeutic Landscape: While anticancer and autophagy-inducing activities are well-documented, the exploration of 2-aminonicotinonitrile derivatives for other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will aid in the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[21][22][23][24][25]

  • Clinical Translation: The ultimate goal is to translate the promising preclinical findings into clinically effective therapies. This will require rigorous preclinical and clinical evaluation of lead compounds.

References

The Multifaceted Biological Activities of Nicotinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of nicotinonitrile derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro anticancer activity of selected nicotinonitrile derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives (IC50, µM)

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)HCT-116 (Colon)Reference Compound
Compound A 5.2 ± 0.47.8 ± 0.6> 50--Doxorubicin (0.8 ± 0.1)
Compound B 3.58--3.60-Staurosporine
Compound C 2.5 ± 0.24.1 ± 0.315.2 ± 1.1--Doxorubicin (0.9 ± 0.1)
Benzofuran-nicotinonitrile 10 12.5110.23-11.458.97Doxorubicin
Benzofuran-nicotinonitrile 11 10.889.87-10.027.65Doxorubicin
Thienopyridine 4c 32.8 ± 3.636.1 ± 3.9--15.4 ± 1.9-
Thienopyridine 4d 24.8 ± 2.945.1 ± 4.6--10.3 ± 1.1-
Mechanisms of Anticancer Action

Several nicotinonitrile derivatives exert their anticancer effects by targeting specific signaling pathways and cellular processes.

Certain nicotinonitrile-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 leads to cell cycle arrest and induction of apoptosis in cancer cells.[1]

PIM1_Inhibition_Pathway Nicotinonitrile Derivative Nicotinonitrile Derivative PIM-1 Kinase PIM-1 Kinase Nicotinonitrile Derivative->PIM-1 Kinase Inhibition Substrate Phosphorylation Substrate Phosphorylation PIM-1 Kinase->Substrate Phosphorylation Promotes Apoptosis Apoptosis PIM-1 Kinase->Apoptosis Inhibits Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Leads to

Figure 1: PIM-1 Kinase Inhibition Pathway.

Some novel N-nicotinonitrile derivatives have shown the ability to inhibit the expression of urokinase plasminogen activator (uPA).[2] uPA is a serine protease that is overexpressed in many cancers and is involved in tumor invasion and metastasis.[3]

A significant mechanism of anticancer activity for many nicotinonitrile derivatives is the induction of apoptosis, or programmed cell death.[1] This is often observed through assays that detect the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis.[1]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Add Nicotinonitrile Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 2: MTT Assay Experimental Workflow.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Antimicrobial Activity of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[4][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives (MIC, µg/mL)

Compound/DerivativeEscherichia coli (Gram-)Bacillus subtilis (Gram+)Staphylococcus aureus (Gram+)Candida albicans (Fungus)Reference Compound(s)
Compound 2b > 10050-50Ampicillin, Fluconazole
Compound 10c > 100> 100-50Ampicillin, Fluconazole
Coumarinyl-Nicotinonitrile 3a 12.56.256.2525Ampicillin, Fluconazole
Coumarinyl-Nicotinonitrile 3b 12.512.56.2525Ampicillin, Fluconazole
Coumarinyl-Nicotinonitrile 3c 6.2512.512.512.5Ampicillin, Fluconazole
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the nicotinonitrile derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_1 Broth Microdilution Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microorganism A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine MIC D->E

Figure 3: MIC Determination Workflow.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, nicotinonitrile derivatives have shown potential as anti-inflammatory and antioxidant agents.[6] Some derivatives have been shown to inhibit the production of inflammatory mediators.[6] The diverse biological profile of this class of compounds also includes antiviral and antihypertensive activities.[4]

Conclusion

Nicotinonitrile derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with emerging evidence of anti-inflammatory and other therapeutic properties, underscores their potential for further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the continued exploration of the therapeutic potential of the nicotinonitrile scaffold.

References

An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: A Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)nicotinonitrile, a substituted pyridine derivative, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-(Methylamino)nicotinonitrile (Isomer)2-(Methylamino)pyridine (Analog)Nicotinonitrile (Parent Compound)
CAS Number 52583-87-6261715-36-04597-87-9100-54-9[1]
Molecular Formula C₇H₇N₃C₇H₇N₃C₆H₈N₂C₆H₄N₂[1]
Molecular Weight 133.15 g/mol 133.15 g/mol 108.14 g/mol 104.11 g/mol [1]
Melting Point Not reportedNot reported15 °C (lit.)51 °C[1]
Boiling Point Not reportedNot reported200-201 °C (lit.)206.9 °C[1]
Solubility Expected to be soluble in polar organic solvents.Expected to be soluble in polar protic and aprotic solvents like ethanol, methanol, DMF, and DMSO.[2]Soluble in water, alcohol, ether, and benzene.[3]Soluble in water, alcohol, ether.
Calculated LogP Not available0.99498Not available0.36
Topological Polar Surface Area (TPSA) Not available48.71 ŲNot available36.67 Ų
Hydrogen Bond Donors 1110
Hydrogen Bond Acceptors 3322

Synthesis of this compound

The most probable and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloronicotinonitrile, with methylamine.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-chloronicotinonitrile 2-Chloronicotinonitrile product This compound 2-chloronicotinonitrile->product Nucleophilic Aromatic Substitution methylamine Methylamine (CH₃NH₂) methylamine->product solvent Solvent (e.g., Ethanol) heat Heat (Reflux)

Caption: Synthesis of this compound.

Materials:

  • 2-Chloronicotinonitrile

  • Methylamine (e.g., 40% solution in water or 2 M in a suitable solvent)

  • Anhydrous ethanol or another suitable polar aprotic solvent

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in anhydrous ethanol.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to create an oxygen-free atmosphere.

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 2-3 equivalents) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Role as a Key Intermediate in the Synthesis of Kinase Inhibitors

Nicotinonitrile derivatives are crucial scaffolds in medicinal chemistry, with several marketed drugs containing this moiety.[4] A primary application of 2-(amino-substituted)nicotinonitriles is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[5][6][7][8] These compounds are of significant interest in oncology and for the treatment of inflammatory diseases.

The synthesis of the pyrido[2,3-d]pyrimidine core typically involves the condensation of a 2-aminonicotinonitrile derivative with a suitable reagent, followed by cyclization. The methylamino group in this compound plays a crucial role in the formation of the pyrimidine ring and can also be a key interaction point with the target kinase.

Signaling Pathway Context: Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the activity of these enzymes, thereby disrupting the downstream signaling pathways that promote disease progression.

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade Receptor->KinaseCascade Activates TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Promotes KinaseInhibitor Kinase Inhibitor (e.g., Pyrido[2,3-d]pyrimidine derivative) KinaseInhibitor->Receptor Inhibits KinaseInhibitor->KinaseCascade Inhibits

Caption: General Kinase Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The following is a representative workflow for the synthesis of a pyrido[2,3-d]pyrimidine core from this compound. The specific reagents and conditions would be adapted based on the desired final product.

G cluster_0 Synthesis of a Pyrido[2,3-d]pyrimidine Core Start This compound Condensation Condensation with (e.g., formamide or N,N-dimethylformamide dimethyl acetal) Start->Condensation Intermediate Amidino Intermediate Condensation->Intermediate Cyclization Cyclization (Thermal or Acid/Base catalyzed) Intermediate->Cyclization Product Pyrido[2,3-d]pyrimidine Core Cyclization->Product

Caption: Synthesis of a Pyrido[2,3-d]pyrimidine Core.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a precursor to pyrido[2,3-d]pyrimidine-based kinase inhibitors, a class of drugs with immense therapeutic potential. Further research into the properties and reactivity of this compound is likely to uncover new applications and synthetic routes, further solidifying its importance in the field of medicinal chemistry.

References

The Nicotinonitrile Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its synthetic tractability and its ability to engage with a diverse array of biological targets. This guide provides a comprehensive overview of the nicotinonitrile core, detailing its synthesis, biological significance, and application in the development of targeted therapeutics, with a particular focus on kinase inhibition.

Introduction to the Nicotinonitrile Scaffold

The nicotinonitrile moiety is a key building block in the synthesis of a wide range of heterocyclic compounds. Its presence in numerous natural products and synthetic drugs underscores its importance.[1] The unique electronic properties of the cyano group, combined with the hydrogen bonding capabilities of the pyridine nitrogen, allow for multifaceted interactions with biological macromolecules. This has led to the development of several marketed drugs incorporating this scaffold, including the kinase inhibitors Bosutinib and Neratinib, as well as other therapeutics like Milrinone and Olprinone.[1]

The versatility of the nicotinonitrile core allows for the creation of extensive compound libraries with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

Synthesis of Nicotinonitrile Derivatives

The synthesis of functionalized nicotinonitriles is often achieved through multi-component reactions, which offer efficiency and rapid access to molecular complexity. A prominent route is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

General Synthetic Pathways

Several named reactions are employed for the synthesis of the core and related structures:

  • Gewald Reaction: This reaction is a cornerstone for the synthesis of 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines, a class of compounds related to nicotinonitriles. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

  • Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles is a powerful method for forming cyclic ketones and can be adapted for the synthesis of carbocyclic rings that can be further functionalized to pyridine derivatives.[3][4]

  • One-Pot Multi-component Reactions: These are highly efficient for generating polysubstituted pyridines. A common approach involves the condensation of an aldehyde, a methyl ketone, a nitrile with an active methylene group (like malononitrile or ethyl cyanoacetate), and ammonium acetate.[5]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [6]

This protocol describes a solvent-free, three-component cyclocondensation reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic methyl ketone (1 mmol)

  • 2-Cyanoacetamide (1 mmol)

  • Basic alumina (Al2O3) (500 mg)

  • Mortar and pestle

  • Round-bottom flask

  • Oil bath

Procedure:

  • Grind the aromatic aldehyde, aromatic methyl ketone, 2-cyanoacetamide, and basic alumina together in a mortar for 2-3 minutes at room temperature.

  • Transfer the resulting powder to a round-bottom flask.

  • Heat the flask in an oil bath at 120-130 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol (10 mL) to the solid mass and stir for 5 minutes.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/ethanol) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Characterization Example for 4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4b): [6]

  • Melting Point: 287–288 °C

  • IR (KBr, ν, cm⁻¹): 3150 (NH), 2221 (CN), 1644 (CO)

  • ¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 13.73 (1H, s, NH), 8.19 (2H, m, ArH), 8.03–8.07 (3H, m, ArH), 7.88 (2H, m, ArH), 7.75–7.83 (2H, m, ArH), 7.48 (1H, s, C⁵-H)

Biological Activity and Therapeutic Applications

Nicotinonitrile derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key players in cell survival, proliferation, and apoptosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[7] Several nicotinonitrile-based compounds have demonstrated potent inhibition of Pim kinases.[5][8][9]

Binding Mode: Nicotinonitrile-based inhibitors typically act as ATP-competitive inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain (e.g., with Glu121 in Pim-1), while the cyano group can engage in additional interactions. The aryl substituents on the pyridine ring occupy the hydrophobic pockets of the ATP-binding site, contributing to potency and selectivity.[7][10]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a central role in the immune system and hematopoiesis.[] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Nicotinonitrile-containing molecules, such as Tofacitinib (which has a pyrrolo[2,3-d]pyrimidine core, a bioisostere of nicotinonitrile), are effective JAK inhibitors.[12]

Binding Mode: Similar to Pim kinase inhibitors, nicotinonitrile-based JAK inhibitors are often ATP-competitive. They form hydrogen bonds with the hinge region of the JAK kinase domain. The selectivity among JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is achieved by exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket.[13][14]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative nicotinonitrile derivatives against various kinases and cancer cell lines.

Table 1: Pim-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

CompoundPim-1 IC₅₀ (nM)Reference
Compound 7b 18.9[5]
Compound 4k 21.2[5]
Compound 12 14.3[9]
Compound 8e ≤ 280 (pan-Pim)[8]
Staurosporine 16.7[5]

Table 2: Cytotoxicity of Selected Nicotinonitrile Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 7b MCF-7 (Breast)3.58[5]
Compound 7b PC-3 (Prostate)3.60[5]
Compound 12 MCF-7 (Breast)0.5[9]
Compound 12 HepG2 (Liver)5.27[9]
Compound 13 HepG2 (Liver)8.78 (µg/mL)[15]
Compound 13 HeLa (Cervical)5.16 (µg/mL)[15]
Doxorubicin MCF-7 (Breast)2.14[9]

Table 3: JAK Kinase Inhibitory Activity of Representative Inhibitors

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
Ruxolitinib 3.32.8>40019[16]
Tofacitinib 112201-[16]
Filgotinib 1028810116[]
Baricitinib 5.95.7>40053[]

Table 4: Pharmacokinetic Parameters of Marketed Kinase Inhibitors with a Related Scaffold

DrugTₘₐₓ (h)t₁/₂ (h)Bioavailability (%)Protein Binding (%)MetabolismReference
Bosutinib 4-622.53494CYP3A4[5][17]
Neratinib 4-6~14Not determined>99 (reversible)CYP3A4[6][18]

Key Experimental Protocols in Drug Discovery

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™) [19]

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., Pim-1 or a JAK isoform)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (nicotinonitrile derivative) dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 25 nL) to the assay plates. Include DMSO-only wells (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Enzyme/Substrate Addition: Prepare a 2x solution of the kinase and its peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2x ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction. Final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 Trans-phosphorylation STAT1 STAT JAK1->STAT1 3. Phosphorylation JAK2->JAK1 STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Translocation & Binding Inhibitor Nicotinonitrile JAK Inhibitor Inhibitor->JAK1 Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

The JAK-STAT signaling pathway and point of inhibition.

Diagram 2: Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Workflow start Start: Target Identification (e.g., Pim-1, JAK) synthesis Compound Synthesis (Nicotinonitrile Scaffold) start->synthesis biochem Biochemical Assay (In Vitro Kinase Inhibition) Determine IC₅₀ synthesis->biochem Screening cellular Cellular Assay (Cytotoxicity, e.g., MTT) Determine IC₅₀ biochem->cellular Hit Confirmation sar SAR Analysis & Lead Optimization cellular->sar Data for Optimization sar->synthesis Iterative Design adme In Vitro ADME/ Tox Profiling sar->adme Lead Progression invivo In Vivo Efficacy & PK/PD Studies adme->invivo candidate Preclinical Candidate Selection invivo->candidate

A typical workflow for kinase inhibitor drug discovery.

Conclusion

The nicotinonitrile scaffold represents a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a multitude of potent and selective inhibitors for various therapeutic targets, most notably protein kinases. The continued exploration of structure-activity relationships and the application of rational drug design principles are expected to further solidify the importance of the nicotinonitrile scaffold in the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers aiming to leverage this powerful chemical entity in their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(Methylamino)nicotinonitrile from 2-chloronicotinonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group at the 2-position of the pyridine ring is displaced by a methylamino group.

Reaction Principle

The synthesis of this compound from 2-chloronicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack by methylamine.

Reaction Scheme:

Experimental Protocols

The following protocol is a general method adapted from procedures for similar nucleophilic aromatic substitutions on 2-chloronicotinonitrile derivatives.[1]

Materials
  • 2-Chloronicotinonitrile

  • Methylamine solution (e.g., 40% in water, or 2 M in THF or ethanol)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator for solvent removal

  • Equipment for recrystallization (Erlenmeyer flasks, Hirsch funnel, etc.)

  • Analytical equipment for product characterization (e.g., NMR, MS, melting point apparatus)

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 equivalent) in absolute ethanol.

    • To this solution, add an excess of methylamine solution (typically 2-5 equivalents).

  • Reaction Conditions:

    • The reaction mixture is heated to reflux (the boiling point of ethanol, approximately 78 °C).

    • The reaction progress should be monitored, for example by Thin Layer Chromatography (TLC), until the starting material is consumed. Reaction times for similar substitutions are reported to be in the range of 6-12 hours.[1]

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent and excess methylamine are removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.

Data Presentation

Quantitative data for the synthesis of this compound from 2-chloronicotinonitrile is not extensively available in the public literature. However, based on analogous reactions, the following table provides expected ranges for key parameters.

ParameterExpected Value/RangeNotes
Reactants
2-Chloronicotinonitrile1.0 eq
Methylamine2.0 - 5.0 eqAn excess of the nucleophile is used to drive the reaction to completion.
Reaction Conditions
SolventAbsolute EthanolOther polar aprotic or protic solvents could potentially be used.
TemperatureReflux (~78 °C)Heating is typically required to overcome the activation energy of the substitution.
Reaction Time6 - 12 hoursReaction should be monitored for completion.[1]
Product Characteristics
YieldModerate to HighYields for similar reactions with other amines are reported to be in the range of 47% and higher.[1]
Purity>95% (after recrystallization)Purity will depend on the effectiveness of the purification method.
Physical AppearanceSolid

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Chloronicotinonitrile dissolve Dissolve 2-Chloronicotinonitrile in Ethanol start1->dissolve start2 Methylamine Solution add_amine Add Methylamine Solution start2->add_amine start3 Absolute Ethanol start3->dissolve dissolve->add_amine reflux Reflux (6-12h) add_amine->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize evaporate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism.

Caption: SNAr mechanism for the formation of this compound.

References

Application Notes and Protocols for the Synthesis of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its presence as a key structural motif in various biologically active compounds. The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the functionalization of aromatic rings.[1][2] This application note provides a detailed reaction mechanism, a comprehensive experimental protocol, and relevant data for the synthesis of this compound from 2-chloronicotinonitrile and methylamine.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for heterocyclic compounds like pyridines, where the ring nitrogen atom helps to stabilize the intermediate.[1] The reaction involves the addition of the nucleophile (methylamine) to the electron-deficient pyridine ring, followed by the elimination of the leaving group (chloride).

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the carbon atom bonded to the chlorine atom on the 2-chloronicotinonitrile ring. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine ring nitrogen.

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and the nitrile group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (a good leaving group). A proton is subsequently removed from the methylamino group, often by another molecule of methylamine acting as a base, to yield the final product, this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R1 2-Chloronicotinonitrile I1 Resonance-Stabilized Intermediate R1->I1 + Methylamine R2 Methylamine P1 This compound I1->P1 - Chloride Ion - Proton Transfer P2 Methylammonium Chloride

Caption: Detailed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloronicotinonitrile with methylamine.

Materials and Reagents:

  • 2-Chloronicotinonitrile

  • Methylamine (40% solution in water or as a gas)

  • Ethanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (e.g., 40% in water, 2-3 eq) dropwise at room temperature. Alternatively, methylamine gas can be bubbled through the solution.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Experimental_Workflow start Start dissolve Dissolve 2-Chloronicotinonitrile in Ethanol start->dissolve add_methylamine Add Methylamine Solution dissolve->add_methylamine reflux Heat to Reflux (2-6 h) add_methylamine->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete extract Dissolve in DCM, Wash with NaHCO3 and Brine workup->extract dry Dry with Na2SO4, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
2-ChloronicotinonitrileC₆H₃ClN₂138.56White to off-white solid6640-69-3
MethylamineCH₅N31.06Colorless gas or liquid74-89-5
This compoundC₇H₇N₃133.15Solid52583-87-6[4]

Table 2: Representative Reaction Data and Product Specifications

ParameterValueReference
Reaction Conditions
SolventEthanolRepresentative
TemperatureRefluxRepresentative
Reaction Time2-6 hoursRepresentative
Product Specifications
Yield70-90%Typical for SNAr reactions
Purification MethodColumn ChromatographyStandard
Spectroscopic Data (Predicted/Typical)
¹H NMR (CDCl₃, δ)~8.2 (d, 1H), ~7.5 (d, 1H), ~6.5 (dd, 1H), ~5.2 (br s, 1H, NH), ~3.0 (d, 3H, CH₃)Based on similar structures
¹³C NMR (CDCl₃, δ)~160, ~153, ~140, ~117, ~115, ~90, ~30Based on similar structures
IR (KBr, cm⁻¹)~3400 (N-H), ~2220 (C≡N), ~1600, ~1500 (aromatic C=C)Characteristic functional groups
Mass Spectrum (m/z)133 [M]⁺Calculated

References

Laboratory Protocol for the Preparation of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(Methylamino)nicotinonitrile, a valuable intermediate in the development of various heterocyclic compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. The protocol outlines the reaction of 2-chloronicotinonitrile with methylamine to yield the desired product. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Nicotinonitrile derivatives are significant scaffolds in medicinal chemistry and drug discovery. The introduction of an amino group at the 2-position of the pyridine ring, as in this compound, provides a key functional handle for further molecular elaboration. This protocol details a reliable method for the preparation of this compound, starting from the commercially available 2-chloronicotinonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-deficient pyridine ring facilitates the displacement of the chloro substituent by the methylamino group.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from established methods for the nucleophilic aromatic substitution on 2-chloronicotinonitriles with primary amines.[1]

Materials:

  • 2-Chloronicotinonitrile

  • Methylamine solution (e.g., 40% in water or 2 M in THF)

  • Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran (THF), or 1,4-Dioxane)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (optional, to scavenge HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or THF, approximately 10-20 mL per gram of starting material).

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 2 to 5 equivalents). The addition can be performed at room temperature. If using a gaseous methylamine source, it can be bubbled through the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 65-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water and brine. If an acid scavenger was not used, a wash with a mild aqueous base like sodium bicarbonate solution may be beneficial to remove any hydrochloric acid formed.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further dried under vacuum. Characterize the final product by NMR spectroscopy and determine its melting point.

Data Presentation

ParameterValueReference
Starting Material 2-ChloronicotinonitrileCommercially Available
Reagent Methylamine solutionCommercially Available
Product This compoundSynthesized
CAS Number 52583-87-6[2][3]
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Typical Yield Not explicitly reported, but analogous reactions with other amines on similar substrates report moderate to good yields.[1]
Melting Point Not explicitly reported.
¹H NMR Data Not explicitly reported.
¹³C NMR Data Not explicitly reported.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2-Chloronicotinonitrile in Anhydrous Solvent add_amine Add Excess Methylamine Solution start->add_amine reflux Heat to Reflux (Monitor by TLC) add_amine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate extract Dissolve in Organic Solvent & Wash concentrate->extract dry Dry Organic Layer & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography isolate Isolate Pure Product chromatography->isolate characterize Characterize by NMR, Melting Point, etc. isolate->characterize

Caption: Synthetic workflow for the preparation of this compound.

References

Application Notes: The Role of 2-(Methylamino)nicotinonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinonitrile scaffolds, including derivatives of 2-(methylamino)nicotinonitrile, represent a promising class of heterocyclic compounds in the field of cancer research. While this compound itself is a key synthetic intermediate, its derivatives have been the focus of extensive investigation for their potential as anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[1][2] The versatility of the nicotinonitrile backbone allows for a wide range of chemical modifications, enabling the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1]

Mechanism of Action

The anticancer effects of nicotinonitrile derivatives are multifaceted and are an active area of investigation.[1] Key mechanisms that have been identified include:

  • Induction of Apoptosis: Several nicotinonitrile derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Some compounds achieve this by activating intrinsic apoptotic pathways, as evidenced by the significant induction of caspases 9 and 3.[2]

  • Inhibition of Protein Kinases: A primary mode of action for many of these derivatives is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[2] Specific kinases targeted by various nicotinonitrile derivatives include:

    • Tyrosine Kinases (TK): Certain derivatives are potent inhibitors of tyrosine kinases, thereby arresting the cell cycle.[2]

    • Src Kinase: Some spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive inhibitors of Src kinase, which is overexpressed in several cancers, including breast cancer. These inhibitors can suppress cancer cell migration and proliferation.[3][4]

    • Pim-1 Kinase: This oncogenic serine/threonine kinase is another target. Inhibition of Pim-1 by cyanopyridine derivatives has been shown to cause cell cycle arrest and increase apoptosis in various cancer types.[5]

  • Disruption of Cellular Signaling Pathways: By targeting key kinases, these compounds disrupt vital signaling pathways that are essential for the growth and survival of cancer cells, such as those related to growth factor receptors.[1]

Therapeutic Potential and Future Directions

The promising preclinical data for nicotinonitrile derivatives underscore their potential as a valuable starting point for the development of new cancer therapies.[1] The ability to synthesize a diverse library of these compounds allows researchers to explore structure-activity relationships (SAR) to identify molecules with improved efficacy and reduced side effects.[1] While some derivatives have shown IC50 values comparable to or even better than existing chemotherapeutics like 5-fluorouracil and doxorubicin, further research is necessary.[2][6] The journey from these initial findings to an approved cancer therapy is long, involving lead compound optimization, rigorous preclinical testing for safety and efficacy, and ultimately, clinical trials.[1] As of now, there are no ongoing clinical trials specifically for "this compound," but the broader class of kinase inhibitors, which includes related structures, is a major focus of clinical cancer research.[7][8][9]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various nicotinonitrile derivatives against several human cancer cell lines, as reported in the literature.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Nicotinonitrile Derivative 9aMCF-7 (Breast)25-FUNot specified
Nicotinonitrile Derivative 9aHCT-116 (Colon)7.125-FU12.19
Nicotinonitrile Derivative 9aRKO (Colon)8.225-FU20.18
Nicotinonitrile Derivative 5gMCF-7 (Breast)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 5gHCT-116 (Colon)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 7iMCF-7 (Breast)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 7iHCT-116 (Colon)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 8MCF-7 (Breast)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 8HCT-116 (Colon)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 9MCF-7 (Breast)~1-35-Fluorouracil~5
Nicotinonitrile Derivative 9HCT-116 (Colon)~1-35-Fluorouracil~5
Cyanopyridine 4cHePG2 (Liver)8.02 ± 0.385-FU9.42 ± 0.46
Cyanopyridine 4dHePG2 (Liver)6.95 ± 0.345-FU9.42 ± 0.46
Cyanopyridine 4cHCT-116 (Colon)7.15 ± 0.355-FU8.01 ± 0.39
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile 3dSrc Kinase Inhibition0.9Not applicableNot applicable

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard colorimetric assay to measure the inhibitory effects of compounds on cell growth.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (nicotinonitrile derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a density of 3 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Tyrosine Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific tyrosine kinase.

Materials:

  • Recombinant Tyrosine Kinase (e.g., Src, EGFR)

  • Kinase buffer

  • ATP

  • Peptide substrate specific for the kinase

  • Test compounds (nicotinonitrile derivatives) dissolved in DMSO

  • Kinase detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase buffer, the specific peptide substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant tyrosine kinase to each well to initiate the reaction. Include a no-kinase control and a vehicle control (DMSO).

  • ATP Addition: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the product formation. For the ADP-Glo™ assay, this involves two steps:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Src Src RTK->Src TF Transcription Factors (e.g., c-Myc, Cyclin D1) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Raf Raf Ras->Raf STAT3 STAT3 Src->STAT3 STAT3->TF MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Pim1 Pim1 Pim1->TF Inhibitor Inhibitor Inhibitor->RTK General TKs Inhibitor->Src Inhibitor->Pim1

G

G Start This compound (Scaffold/Intermediate) Synth Chemical Synthesis (e.g., Cyclization, Condensation) Start->Synth D1 D1 Synth->D1 D2 D2 Synth->D2 D3 D3 Synth->D3 D4 D4 Synth->D4 Result Anticancer Activity (Cytotoxicity, Cell Cycle Arrest) D1->Result D2->Result D3->Result D4->Result

References

Application Notes and Protocols for 2-(Methylamino)nicotinonitrile Derivatives as Autophagy Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of 2-(Methylamino)nicotinonitrile derivatives as a novel class of autophagy enhancers. The protocols detailed below are based on established methodologies for the synthesis, screening, and characterization of these compounds.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases, making the identification of novel small-molecule autophagy modulators a significant therapeutic strategy. Recent studies have identified 2-aminonicotinonitrile derivatives as a promising scaffold for the development of potent autophagy enhancers. This document outlines the synthesis of these derivatives and the key experimental protocols for assessing their autophagy-inducing activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process. A general synthetic scheme is provided below, followed by a detailed protocol for a representative compound.

General Synthetic Scheme

The core structure of 2-aminonicotinonitrile is generally synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile, and an active methylene compound, followed by subsequent modifications to introduce the methylamino group and other desired substituents.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Aminonicotinonitrile Derivative (Compound 7g)

This protocol describes the synthesis of a highly active derivative, compound 7g, as reported in foundational studies.

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • Substituted acetophenone

  • Ammonium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of the appropriate substituted benzaldehyde (1 equivalent), malononitrile (1 equivalent), the corresponding substituted acetophenone (1 equivalent), and ammonium acetate (6-8 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by silica gel column chromatography to yield the final 2-aminonicotinonitrile derivative.

  • The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Assessment of Autophagy Induction using mCherry-LC3 Puncta Formation Assay

This cell-based assay is a primary screening method to visualize the formation of autophagosomes.

Materials:

  • HeLa cells stably expressing mCherry-LC3B

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives (dissolved in DMSO)

  • Rapamycin (positive control)

  • Chloroquine (positive control)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Laser scanning confocal microscope

Procedure:

  • HeLa cells stably expressing mCherry-LC3B are seeded in 24-well plates with glass coverslips and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • After 24 hours, the cells are treated with various concentrations of the 2-aminonicotinonitrile derivatives (e.g., 10 µM) or vehicle (DMSO) for 12 hours. Rapamycin and Chloroquine are used as positive controls.

  • Following treatment, the cells are washed with PBS and fixed with 4% PFA for 15 minutes at room temperature.

  • The coverslips are then mounted on glass slides.

  • The formation of mCherry-LC3 puncta (representing autophagosomes) is observed and imaged using a laser scanning confocal microscope. An increase in the number of puncta per cell indicates autophagy induction.

Protocol 3: Western Blot Analysis of LC3-I to LC3-II Conversion

This biochemical assay quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a key indicator of autophagy.

Materials:

  • SGC-7901 human gastric cancer cells

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound derivatives

  • 3-Methyladenine (3-MA, autophagy inhibitor)

  • Chloroquine (autophagy inhibitor)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12%)

  • PVDF membranes

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • SGC-7901 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are treated with the 2-aminonicotinonitrile derivatives at the desired concentration (e.g., 10 µM) for 12 hours. For inhibitor studies, cells are pre-treated with 3-MA (10 mM) or Chloroquine (20 µM) for 2 hours before the addition of the derivative.

  • After treatment, cells are lysed in RIPA buffer.

  • Protein concentration is determined using the BCA assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an ECL detection system. The ratio of LC3-II to LC3-I and the levels of p62 are quantified by densitometry. An increased LC3-II/LC3-I ratio and decreased p62 levels are indicative of enhanced autophagic flux.

Data Presentation

Structure-Activity Relationship (SAR) of 2-Aminonicotinonitrile Derivatives
Position of SubstitutionEffect on Autophagy-Inducing ActivityNotes
C-4 Significant Substituents at this position, particularly those with a hydroxyphenyl group, play a crucial role in enhancing activity. The presence and number of methoxy groups on the hydroxyphenyl ring can markedly improve activity.
C-6 Significant Substituents at this position contribute to enhancing the autophagy-inducing activity.[1]
C-5 Negative Substituents at the C-5 position have been observed to have a detrimental effect on autophagy-inducing activity.[1]
Biological Activity of Lead Compound 7g

Compound 7g emerged as the most promising derivative from the initial screenings, demonstrating the strongest autophagy-inducing activity.[1]

CompoundAssayResult
7g mCherry-LC3 Puncta FormationSignificant increase in puncta formation
7g LC3-II Western BlotMarked increase in the LC3-II/LC3-I ratio
7g Antiproliferative Activity (SGC-7901 cells)Potent activity, inducing apoptosis and G1 cell cycle arrest

Visualizations

Putative Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of autophagy. It is hypothesized that this compound derivatives may enhance autophagy by modulating this pathway, likely through mTOR inhibition.

mTOR_Pathway Nutrients Nutrients / Growth Factors PI3K_AKT PI3K/Akt Pathway Nutrients->PI3K_AKT Activates mTORC1 mTORC1 (Active) PI3K_AKT->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy_Initiation Autophagosome Formation ULK1_complex->Autophagy_Initiation Initiates Derivatives This compound Derivatives Derivatives->mTORC1 Inhibits (Putative)

Caption: Putative mTOR-dependent signaling pathway for autophagy induction.

Experimental Workflow for Screening Autophagy Enhancers

The following workflow outlines the screening process for identifying and validating novel this compound derivatives as autophagy enhancers.

Experimental_Workflow Synthesis Synthesis of Derivatives Primary_Screening Primary Screening: mCherry-LC3 Puncta Assay (HeLa cells) Synthesis->Primary_Screening Hit_Identification Hit Identification (Increased Puncta) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: LC3-II Western Blot (SGC-7901 cells) Hit_Identification->Secondary_Screening Confirmation Confirmation of Autophagic Flux (Increased LC3-II/LC3-I ratio, Decreased p62) Secondary_Screening->Confirmation SAR_Analysis Structure-Activity Relationship Analysis Confirmation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for discovery and validation of autophagy enhancers.

Logical Relationship in Structure-Activity

The relationship between the chemical structure of the 2-aminonicotinonitrile derivatives and their biological activity is crucial for lead optimization.

SAR_Logic Core 2-Aminonicotinonitrile Core C4 Substitution at C-4 Core->C4 C6 Substitution at C-6 Core->C6 C5 Substitution at C-5 Core->C5 Activity Enhanced Autophagy Inducing Activity C4->Activity Positive Correlation C6->Activity Positive Correlation C5->Activity Negative Correlation

Caption: Structure-activity relationship summary for autophagy induction.

References

Application Notes and Protocols for the Characterization of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(Methylamino)nicotinonitrile. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is generally suitable for this compound.

Quantitative Data Summary
ParameterValue
Purity (by HPLC) >98% (typical)
Retention Time (t_R_) Dependent on specific chromatographic conditions
Limit of Detection (LOD) Method-dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Method-dependent, typically in the mid-to-high ng/mL range
Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • This compound reference standard

  • Sample of this compound for analysis

b. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

c. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the sample diluent.

  • Prepare a sample solution of the this compound to be analyzed at a concentration of 1 mg/mL in the sample diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • Inject the reference standard to determine the retention time.

  • Inject the sample solution.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter prep2->prep3 hplc_system HPLC System prep3->hplc_system Inject column C18 Column hplc_system->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Figure 1: HPLC Experimental Workflow

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity and environment of atoms.

Proton (¹H) NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (Pyridine ring)~8.2dd~4.8, 1.81H
H (Pyridine ring)~7.5dd~7.6, 1.81H
H (Pyridine ring)~6.5dd~7.6, 4.81H
NH~5.0br s-1H
CH₃~3.1d~5.03H

Note: These are predicted values based on similar structures and may vary slightly.

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound sample

b. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

c. Data Acquisition:

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

d. Data Analysis:

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

ParameterValue
Molecular Weight 133.15 g/mol
[M+H]⁺ (m/z) 134.07
Major Fragments (Predicted) m/z 118, 104, 77

a. Instrumentation and Materials:

  • Mass spectrometer with an ESI source

  • HPLC system for sample introduction

  • Methanol or acetonitrile as the solvent

b. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile.

c. Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it through an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

d. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the fragmentation pattern to support structural confirmation.

MS_Fragmentation parent This compound [M+H]⁺ = 134 frag1 Loss of CH₃ [M-15]⁺ = 119 parent->frag1 frag2 Loss of NHCH₃ [M-30]⁺ = 104 parent->frag2 frag3 Loss of C₂H₃N₂ [M-55]⁺ = 79 parent->frag3

Figure 2: Predicted MS Fragmentation Pathway
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3400 - 3300
C-H Stretch (aromatic) 3100 - 3000
C-H Stretch (aliphatic) 3000 - 2850
C≡N Stretch (nitrile) 2240 - 2220
C=C Stretch (aromatic) 1600 - 1450
N-H Bend 1650 - 1580

a. Instrumentation and Materials:

  • FTIR spectrometer with an ATR accessory

  • This compound sample

b. Data Acquisition:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

c. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

ParameterValue
λ_max_ (in Methanol) ~240 nm and ~310 nm (predicted)

a. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Methanol (spectroscopic grade)

  • This compound sample

b. Sample Preparation:

  • Prepare a dilute solution of the sample in methanol (e.g., 10 µg/mL).

c. Data Acquisition:

  • Record the UV-Vis spectrum from 200 to 400 nm using methanol as the blank.

d. Data Analysis:

  • Determine the wavelength(s) of maximum absorbance (λ_max_).

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion.

ParameterValue
Melting Point (T_m_) To be determined experimentally
Enthalpy of Fusion (ΔH_f_) To be determined experimentally

a. Instrumentation and Materials:

  • DSC instrument

  • Aluminum pans and lids

  • This compound sample

b. Data Acquisition:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 200 °C).

c. Data Analysis:

  • Determine the onset temperature of the endothermic peak, which corresponds to the melting point.

  • Calculate the area under the peak to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of the compound.

ParameterValue
Decomposition Temperature (T_d_) To be determined experimentally

a. Instrumentation and Materials:

  • TGA instrument

  • Sample pans (e.g., ceramic or platinum)

  • This compound sample

b. Data Acquisition:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

c. Data Analysis:

  • Analyze the resulting TGA curve to determine the temperature at which significant weight loss occurs, indicating decomposition.

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_properties Physicochemical Properties NMR NMR MS Mass Spectrometry FTIR FTIR HPLC HPLC UV_Vis UV-Vis DSC DSC TGA TGA Compound This compound Compound->NMR Compound->MS Compound->FTIR Compound->HPLC Compound->UV_Vis Compound->DSC Compound->TGA

Figure 3: Interrelation of Analytical Techniques

Application Notes and Protocols for Cell-Based Experiments with 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and data are based on studies conducted with various derivatives of nicotinonitrile. While these provide a strong starting point, optimization for 2-(Methylamino)nicotinonitrile is recommended.

Introduction

Nicotinonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.[3][4] This document provides detailed protocols for cell-based assays to evaluate the biological effects of this compound.

Data Presentation

The following tables summarize quantitative data from studies on various nicotinonitrile derivatives, providing a reference for expected outcomes.

Table 1: Cytotoxicity of Nicotinonitrile Derivatives in Human Cancer Cell Lines (IC50 in µM)

CompoundHeLa (Cervical)DU145 (Prostate)HepG2 (Liver)MDA-MB-231 (Breast)MCF7 (Breast)HSF1184 (Normal Fibroblast)Reference
2d < 20< 20< 20< 20< 20> 800
3e < 20< 20< 20< 20< 20> 800
9 ----0.46 ± 0.00662.19 ± 2.02[5]
17 ----0.98 ± 0.1472.45 ± 2.40[5]
20 ----2.43 ± 0.5168.32 ± 1.95[5]
13 --8.78 ± 0.7-15.32 ± 1.2-[6]
19 --5.16 ± 0.4-4.26 ± 0.3-[6]

Note: Specific structures for compounds 2d, 3e, 9, 17, 20, 13, and 19 can be found in the cited literature.

Signaling Pathway

Derivatives of 2-aminonicotinonitrile have been shown to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[7] Additionally, other nicotinonitrile compounds have been found to induce apoptosis through the modulation of p53, Bax/Bcl-2, and caspases.[3]

PI3K_AKT_mTOR_Pathway 2_Methylamino_nicotinonitrile This compound (and derivatives) PI3K PI3K 2_Methylamino_nicotinonitrile->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Experimental Protocols

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.[8][9]

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: MTT cell proliferation assay workflow.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, HepG2)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.[3][7]

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-LC3B, anti-p-AKT, anti-β-actin) overnight at 4°C.[3][7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Logical Relationship Diagram for Apoptosis Detection:

Apoptosis_Detection_Logic cluster_assays Apoptosis Assays Treatment Cell Treatment with This compound Apoptosis_Induction Induction of Apoptosis Treatment->Apoptosis_Induction Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Induction->Annexin_V TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Induction->TUNEL Western_Blot Western Blot (Caspase, Bcl-2 family) Apoptosis_Induction->Western_Blot

Caption: Logical flow for apoptosis investigation.

Conclusion

The provided protocols offer a framework for investigating the cellular effects of this compound. Based on the literature for related compounds, it is anticipated that this molecule may exhibit cytotoxic and pro-apoptotic activities, potentially through the modulation of key signaling pathways such as PI3K/AKT/mTOR. Experimental validation and optimization of these protocols are crucial for obtaining accurate and reproducible results.

References

The Role of 2-(Methylamino)nicotinonitrile in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylamino)nicotinonitrile scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Structure-activity relationship (SAR) studies focusing on this moiety are crucial for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. These application notes provide an overview of the SAR of this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Application Notes: Structure-Activity Relationship Insights

SAR studies on this compound and its analogs, particularly within broader heterocyclic systems like pyrido[3,4-d]pyrimidines, have revealed critical insights into the molecular interactions governing their inhibitory activity against protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).

The 2-methylamino group plays a significant role in the binding of these inhibitors to the ATP-binding site of kinases. Modifications to this group have been shown to modulate potency and physicochemical properties. For instance, in a series of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine derivatives, which are potent EGFR tyrosine kinase inhibitors, the 6-methylamino substituent was explored for the attachment of solubilizing groups.[1]

Key SAR findings for substituents on the methylamino group include:

  • Introduction of Weakly Basic Substituents: The addition of weakly basic groups via a secondary amine linkage at the 6-position resulted in compounds with excellent water solubility (>10 mM) while maintaining high potency, with IC50 values generally below 1 nM.[1]

  • No Clear Correlation with Amine Basicity or Linker Length: Interestingly, for a range of these analogs, there was no discernible SAR with respect to the base strength of the amine or the distance of the cationic center from the core structure. This suggests that the 6-substituents are located in a region of the enzyme's binding site that can tolerate significant bulk and variation in physicochemical properties.[1]

  • Impact on Cellular Activity: While in vitro enzyme inhibition was consistently high across many analogs, their ability to inhibit EGFR autophosphorylation in cell-based assays showed more distinct SAR. This highlights the importance of cellular permeability and metabolic stability in the overall efficacy of the compounds.[1]

These findings underscore the utility of the this compound moiety as a versatile anchor for chemical modifications aimed at improving the drug-like properties of kinase inhibitors without compromising their primary inhibitory activity.

Quantitative Data Summary

The following table summarizes the in vitro and cellular activities of representative 6-substituted derivatives of a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine core, illustrating the impact of modifications to a group analogous to the 2-methylamino position on a nicotinonitrile scaffold.

Compound IDR Group on 6-aminoEGFR Enzyme IC50 (nM)[1]A431 Cellular Autophosphorylation IC50 (nM)[1]
PD 158780 -CH30.088
Analog 1 -(CH2)2N(CH3)20.2520
Analog 2 -(CH2)3N(CH3)20.4820
Analog 3 -(CH2)2-morpholino0.3320
Analog 4 -(CH2)3-morpholino0.4420
Analog 5 -(CH2)2OH0.53>1000

Data is illustrative and based on analogs of PD 158780, a pyrido[3,4-d]pyrimidine, to demonstrate the SAR principles of the methylamino substituent.

Experimental Protocols

A crucial step in the SAR study of this compound derivatives is the accurate determination of their inhibitory activity against the target kinase. Below is a detailed protocol for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a specific protein kinase (e.g., EGFR). This protocol is adapted for a 384-well plate format suitable for high-throughput screening.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Perform a serial dilution of the test compounds to create a range of concentrations. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 µM).

    • Include a DMSO-only vehicle control and a positive control inhibitor.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay.

    • Initiate the kinase reaction by dispensing the kinase reaction mixture into each well of the assay plate.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.

    • Add ATP to all wells to start the reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of kinase activity.

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

G EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces Active_EGFR Active EGFR (pY) Dimerization->Active_EGFR ADP ADP Active_EGFR->ADP Signaling Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) Active_EGFR->Signaling Activates Inhibitor This compound Derivative Inhibitor->Active_EGFR Inhibits ATP ATP ATP->Active_EGFR Binds to ATP pocket Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by a this compound derivative.

Experimental Workflow

G Workflow for Kinase Inhibition Assay start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep plate_prep Plate Preparation (Add Compounds to 384-well plate) compound_prep->plate_prep reaction_init Add Master Mix & ATP to Plate plate_prep->reaction_init kinase_reaction Prepare Kinase/ Substrate Master Mix kinase_reaction->reaction_init incubation Incubate at 30°C for 60 min reaction_init->incubation detection Add ATP Detection Reagent incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.

References

Troubleshooting & Optimization

common side products in the synthesis of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylamino)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with methylamine. This reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride formed during the reaction.

Q2: What are the potential side products I should be aware of during this synthesis?

A2: Several side products can form depending on the reaction conditions. These primarily arise from hydrolysis of the starting material or product, or from competing nucleophilic reactions. Common impurities include:

  • 2-Hydroxynicotinonitrile

  • 2-Chloronicotinamide

  • 2-(Methylamino)nicotinamide

  • Dimerization byproducts

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, it is crucial to maintain anhydrous (dry) conditions and control the reaction temperature. Using an excess of methylamine can also help to favor the desired reaction over competing reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is also highly recommended.

Q4: What are the recommended work-up and purification procedures?

A4: A typical work-up involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove salts and other aqueous-soluble impurities, dried, and the solvent is evaporated. Purification is commonly achieved by column chromatography or recrystallization to obtain this compound of high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Presence of water in the reaction mixture leading to hydrolysis of the starting material. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more side products.
Presence of a significant amount of 2-hydroxynicotinonitrile Water is acting as a nucleophile and competing with methylamine.Use anhydrous solvents and ensure the methylamine solution is not overly aqueous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Formation of amide impurities (2-chloronicotinamide or 2-(methylamino)nicotinamide) Hydrolysis of the nitrile group of the starting material or the product.[1][2][3] This can be catalyzed by acidic or basic conditions, especially in the presence of water.Minimize the amount of water in the reaction. If a basic workup is used, keep the temperature low and the exposure time to the base as short as possible.
Isolation of a high molecular weight impurity Dimerization of the starting material or reaction of the product with the starting material. Dimerization of 2-halopyridines can occur under certain conditions.Use a moderate excess of methylamine to ensure the 2-chloronicotinonitrile is consumed by the desired reaction. Avoid excessively high reaction temperatures.
Difficulty in purifying the product The polarity of the product and some impurities may be very similar.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a gradient elution. Recrystallization from a suitable solvent system may also be effective.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Chloronicotinonitrile

  • Methylamine (e.g., 40% solution in water or as a solution in a suitable organic solvent like THF or ethanol)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetonitrile)

  • A base (optional, e.g., triethylamine, potassium carbonate) if using methylamine hydrochloride.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in the chosen solvent.

  • Add methylamine (typically 1.5 to 3 equivalents). If using an aqueous solution of methylamine, be mindful of the potential for hydrolysis side reactions.

  • Stir the reaction mixture at a predetermined temperature (e.g., room temperature to reflux) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Reaction Pathways

The following diagram illustrates the intended synthetic pathway and the formation of common side products.

Synthesis_of_2_Methylaminonicotinonitrile start_material 2-Chloronicotinonitrile product This compound (Desired Product) start_material->product  + Methylamine (Main Reaction) side_product1 2-Hydroxynicotinonitrile start_material->side_product1  + Water (Side Reaction) side_product2 2-Chloronicotinamide start_material->side_product2  + Water (Hydrolysis) side_product4 Dimerization Byproduct start_material->side_product4  Self-Reaction methylamine Methylamine (CH3NH2) side_product3 2-(Methylamino)nicotinamide product->side_product3 water Water (H2O)

Caption: Synthetic pathway to this compound and common side reactions.

References

Technical Support Center: Purification of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Methylamino)nicotinonitrile by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound and related polar, basic compounds.

Issue 1: Poor Separation of Compound and Impurities

  • Q: I'm seeing overlapping spots on my TLC and my column fractions are all mixed. How can I improve the separation?

    • A: Poor separation is typically due to a suboptimal mobile phase. The goal is to find a solvent system that provides a significant difference in retention factors (Rf) between your target compound and the impurities.

      • Optimize the Mobile Phase: Before running a column, dedicate time to developing the solvent system with Thin Layer Chromatography (TLC). Test various solvent combinations. For a polar compound like this compound, start with a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Acetone).[1]

      • Adjust Polarity: If your compound and impurities move too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not moving enough (low Rf), increase the polarity.[2]

      • Change Solvent Selectivity: If adjusting polarity doesn't resolve the components, change one of the solvents to alter the separation mechanism. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol.[1]

      • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[2][3] This range typically provides the best separation on a column.

Issue 2: Compound Tailing or Streaking on TLC and Column

  • Q: My compound appears as a long streak instead of a compact spot on the TLC plate and is eluting from the column over many fractions (tailing). What causes this and how can I fix it?

    • A: Tailing is a common issue for basic compounds like this compound on standard silica gel. The basic methylamino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing the compound to "stick" and elute slowly and unevenly.[4]

      • Add a Basic Modifier: The most common solution is to add a small amount of a base to your mobile phase. This base will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks.

        • Add 0.5-2% Triethylamine (TEA) to your mobile phase.[3][5]

        • Alternatively, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane with 5% of a 10% NH4OH/Methanol solution).[6]

      • Use a Different Stationary Phase: If adding a modifier is not effective or desirable, consider an alternative stationary phase.

        • Alumina (Al2O3): Alumina is less acidic than silica and can be a good alternative for basic compounds.[6]

        • Deactivated Silica: You can purchase commercially deactivated (end-capped) silica gel or deactivate it yourself.[6]

Issue 3: Compound Will Not Elute from the Column

  • Q: I've been flushing my column for a long time, but I can't find my compound in any of the fractions. What happened?

    • A: There are a few likely causes for a compound failing to elute.[6]

      • Mobile Phase is Not Polar Enough: Your compound may be very strongly adsorbed to the silica gel. If you are using a gradient, you may not have reached a high enough polarity. Try flushing the column with a very polar solvent, such as 10-20% Methanol in Dichloromethane, to see if you can recover the compound.[3][6]

      • Compound Decomposition: The compound may be unstable on silica gel and has decomposed.[6] Before running a large-scale column, it is wise to test for stability. Spot your compound on a TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading.[6] In this case, use a less acidic stationary phase like alumina.[6]

      • Sample Precipitation: Your sample may have precipitated at the top of the column upon loading, especially if it has low solubility in the mobile phase. This can be avoided by using the dry loading technique.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying this compound?

    • A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography. However, due to the basic nature of the methylamino group, which can cause peak tailing, neutral alumina or silica gel deactivated with a base like triethylamine may provide better results.[3][6]

  • Q2: How do I choose the right solvent system (mobile phase)?

    • A2: The ideal solvent system is determined using TLC. You are looking for a system that moves the desired compound to an Rf of 0.2-0.35 while maximizing the separation from any impurities.[2][3] A good starting point for a polar compound like this is a mixture of Ethyl Acetate and Hexane. If the compound is very polar, you may need to use a stronger solvent system, such as Dichloromethane and Methanol.[6]

  • Q3: Should I use isocratic or gradient elution?

    • A3: If your TLC shows that all impurities are far away from your product (large ΔRf), isocratic elution (using a single solvent mixture) can work well.[8] However, for more complex mixtures or when impurities are close to the product, gradient elution is often superior. Starting with a low polarity and gradually increasing it can provide better separation and help elute strongly-bound compounds more quickly, resulting in sharper peaks.[6]

  • Q4: What is "dry loading" and when should I use it?

    • A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or Celite) before loading it onto the column. You dissolve your sample, add silica, and then remove the solvent under reduced pressure to get a free-flowing powder.[7] This powder is then carefully added to the top of the column. This technique is highly recommended when your compound is not very soluble in the initial mobile phase, as it prevents the sample from precipitating on the column and ensures a more uniform starting band.[7]

  • Q5: My purification failed. What are my next steps?

    • A5: If column chromatography does not yield the desired purity, consider alternative techniques. If the compound is a solid, recrystallization can be a very effective method for removing small amounts of impurities. Alternatively, other chromatographic methods like preparative HPLC or using a different stationary phase (e.g., reverse-phase C18) could provide the necessary separation.[5]

Quantitative Data Summary

While specific chromatographic data for this compound is not widely published, the table below provides typical parameters used for the purification of polar, nitrogen-containing aromatic compounds on silica gel.

ParameterRecommended Value / SystemPurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (TLC) Hexane / Ethyl Acetate (e.g., 3:1 to 1:3 v/v)Good starting point for initial screening.[9][10]
Dichloromethane / Methanol (e.g., 99:1 to 90:10 v/v)For more polar compounds.
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA)Reduces peak tailing for basic compounds.[3][5]
Target TLC Rf Value 0.2 - 0.35Optimal range for good separation on a column.[2][3]
Sample Load (Dry) 1-5% of silica gel mass (w/w)General guideline to prevent column overload.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare a sufficient volume of the starting mobile phase (low polarity) and the final mobile phase (high polarity).

  • If required, add 0.5-1% triethylamine to both solvent mixtures to prevent tailing.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically to a clamp stand.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[8]

  • In a beaker, prepare a slurry by mixing the required amount of silica gel with the low-polarity mobile phase until it has a milkshake-like consistency.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to dislodge air bubbles and encourage uniform packing.

  • Open the stopcock to drain the excess solvent, allowing the silica to pack under gravity. Crucially, never let the solvent level drop below the top of the silica bed. [11]

  • Once packed, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Load Method):

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully drain the solvent in the column until it is level with the top layer of sand.

  • Gently add the powdered sample-silica mixture onto the sand layer, creating a uniform, level band.

  • Carefully add the low-polarity mobile phase to the column without disturbing the sample layer.

4. Elution and Fraction Collection:

  • Begin eluting the column with the low-polarity mobile phase.[3]

  • If using a gradient, gradually increase the proportion of the high-polarity solvent over time. A typical gradient might be to increase the polar solvent by 5-10% every 3-5 column volumes.

  • Collect the eluent in a series of numbered test tubes or flasks.[8]

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Spot the crude material, the pure product (if available), and several fractions on the same TLC plate to track the separation.

  • Combine the fractions that contain only the pure this compound.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified (e.g., Poor Separation, Tailing) check_rf Is target Rf on TLC in 0.2-0.35 range? start->check_rf Poor Separation is_tailing Is there significant peak tailing or streaking? start->is_tailing Tailing no_elution Is the compound not eluting at all? start->no_elution No Elution check_rf->is_tailing Yes adjust_polarity Adjust mobile phase polarity to achieve target Rf. check_rf->adjust_polarity No is_tailing->no_elution No add_base Add 0.5-2% Triethylamine or NH4OH to mobile phase. is_tailing->add_base Yes increase_polarity Drastically increase mobile phase polarity. no_elution->increase_polarity Yes check_stability Is compound stable on silica? (Test with 2D TLC) change_solvent Change solvent selectivity (e.g., EtOAc -> DCM/MeOH). check_stability->change_solvent Yes (Stable) change_stationary Use alternative stationary phase (Alumina or Deactivated Silica). check_stability->change_stationary No (Degradation) adjust_polarity->is_tailing add_base->change_stationary If tailing persists increase_polarity->check_stability If still no elution

Caption: A logical workflow for troubleshooting common column chromatography issues.

Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis & Isolation tlc TLC Solvent System Optimization pack Prepare & Pack Column (Slurry Method) tlc->pack load Prepare Sample (Dry Load Method) pack->load elute Load Sample & Begin Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Solvent Removal (Rotovap) combine->isolate product Pure Compound isolate->product

Caption: Step-by-step workflow for purification by column chromatography.

References

troubleshooting guide for 2-(Methylamino)nicotinonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-(Methylamino)nicotinonitrile. The primary synthesis route involves the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of methylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the pyridine ring. This forms a temporary, negatively charged intermediate called a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion, yielding the final product. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards this type of nucleophilic attack, particularly at the 2- and 4-positions.[1]

Q2: What are the typical solvents and reaction temperatures used for this synthesis?

A2: Alcohols, such as ethanol or methanol, are commonly used solvents for this reaction. They are effective at dissolving the reactants and are relatively inert under the reaction conditions. The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. Heating is necessary to overcome the energy barrier associated with the temporary disruption of the pyridine ring's aromaticity during the formation of the Meisenheimer complex.

Q3: Is a base required for this reaction?

A3: While not always strictly necessary, the addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often beneficial. Methylamine itself can act as a base to neutralize the HCl that is formed as a byproduct. However, this consumes a second equivalent of the valuable nucleophile. Adding an auxiliary base prevents the protonation of methylamine, ensuring it remains a potent nucleophile throughout the reaction, which can lead to higher yields and faster reaction times.

Q4: What are the main safety concerns associated with this synthesis?

A4: The starting material, 2-chloronicotinonitrile, is harmful if swallowed or in contact with skin.[2] Methylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Poor Quality Reagents: Starting materials or solvents may be wet or degraded. 4. Protonated Nucleophile: Methylamine may be protonated by byproduct HCl, reducing its nucleophilicity.1. Increase the reaction temperature to the reflux point of the solvent. 2. Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the 2-chloronicotinonitrile spot disappears. 3. Use freshly opened or purified reagents and anhydrous solvents. 4. Add a non-nucleophilic base like triethylamine or potassium carbonate (1.1-1.5 equivalents) to the reaction mixture.
Formation of Multiple Byproducts (Visible on TLC) 1. Over-alkylation: While less common for this specific reaction, prolonged heating with a large excess of methylamine could potentially lead to side reactions. 2. Reaction with Solvent: If using a reactive solvent, it might compete with methylamine. 3. Hydrolysis of Nitrile Group: Presence of water and harsh conditions (acidic or basic) could lead to the hydrolysis of the nitrile to an amide or carboxylic acid.1. Use a controlled stoichiometry of methylamine (1.1-2.0 equivalents). 2. Ensure the use of a relatively inert solvent like ethanol, methanol, or isopropanol. 3. Use anhydrous solvents and reagents to minimize water content. 4. Purify the crude product using column chromatography to separate the desired product from impurities.
Difficult Product Isolation 1. High Solubility in Workup Solvents: The product may be partially soluble in the aqueous phase during extraction. 2. Product is an Oil: The product may not crystallize easily, making filtration difficult. 3. Contamination with Salts: Salts (e.g., methylamine hydrochloride) may co-precipitate with the product.1. Saturate the aqueous layer with NaCl (brine) during extraction to decrease the solubility of the organic product. 2. If the product is an oil, attempt to solidify it by triturating with a non-polar solvent like hexanes or diethyl ether. Alternatively, purify by column chromatography. 3. After filtration, wash the solid product thoroughly with cold water to remove any water-soluble salts.
Product Discoloration (Yellow/Brown) 1. Formation of Colored Impurities: Side reactions or degradation of reagents can form colored byproducts. 2. Residual Starting Material: Some starting materials or intermediates may be colored.1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Treat a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and recrystallization.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a representative procedure based on common practices for nucleophilic aromatic substitution reactions on chloropyridines.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approximately 5-10 mL per gram of starting material).

  • Reagent Addition: Add a solution of methylamine (e.g., 40% in water or 2.0 M in THF/Methanol, 1.5-2.0 eq). Alternatively, add a non-nucleophilic base like triethylamine (1.5 eq) followed by the addition of methylamine hydrochloride (1.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Visual Guides

Logical Troubleshooting Workflow

G start Start Synthesis reaction_check Reaction Complete? (Monitor by TLC) start->reaction_check low_yield Low Yield or Incomplete Reaction reaction_check->low_yield No good_yield Proceed to Workup & Purification reaction_check->good_yield Yes check_temp Increase Temperature/Time low_yield->check_temp check_base Add Auxiliary Base (e.g., Et3N, K2CO3) low_yield->check_base check_reagents Verify Reagent Quality (Anhydrous Conditions) low_yield->check_reagents end Pure Product good_yield->end check_temp->reaction_check check_base->reaction_check check_reagents->reaction_check

Caption: A troubleshooting flowchart for low-yield issues.

Reaction Pathway and Potential Side Reaction

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start_mat 2-Chloronicotinonitrile intermediate Meisenheimer Complex (Intermediate) start_mat->intermediate Attack at C2 reagent + CH3NH2 (Methylamine) reagent->intermediate product This compound intermediate->product Elimination of Cl- hcl - HCl product->hcl product_side This compound hydrolyzed 2-(Methylamino)nicotinamide (Hydrolysis Byproduct) product_side->hydrolyzed Nitrile Hydrolysis (Harsh Conditions) reagent_side + H2O (Trace Water) reagent_side->hydrolyzed

Caption: Main reaction and a potential side reaction pathway.

References

Technical Support Center: Optimizing Amination Reactions of Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of nicotinonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of aminonicotinonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for aminating nicotinonitriles?

A1: The two most prevalent methods for synthesizing aminonicotinonitriles are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. SNAr is typically employed when the nicotinonitrile ring is activated by electron-withdrawing groups, making it susceptible to attack by a nucleophilic amine.[1][2] The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that is effective for a wide range of aryl halides and amines, including those that are less reactive under SNAr conditions.[3][4]

Q2: I am getting a low yield in my amination reaction. What are the general steps I can take to improve it?

A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended.[5] Key areas to investigate include:

  • Reaction Setup: Ensure all glassware is clean and dry, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.[5]

  • Reagent Purity: Use pure starting materials and solvents. Impurities can lead to side reactions or catalyst deactivation.

  • Reaction Conditions: Carefully control temperature, reaction time, and stirring.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product decomposition.[5]

  • Work-up and Purification: Minimize product loss during extraction, washing, and purification steps. Ensure complete extraction and careful handling during purification.[5]

Q3: What are some common side reactions to be aware of during the amination of nicotinonitriles?

A3: Side reactions can significantly impact your yield and purity. Common side reactions include:

  • Hydrolysis of the nitrile group: Under harsh basic or acidic conditions, the nitrile group can hydrolyze to an amide or carboxylic acid.

  • Di-amination: If there are multiple reactive sites on the nicotinonitrile or if the amine is highly reactive, di-substitution can occur.

  • Reduction of the nitrile group: In the presence of certain reducing agents, the nitrile group can be reduced.

  • In Buchwald-Hartwig amination: An unproductive side reaction can be the beta-hydride elimination from the amide, leading to a hydrodehalogenated arene and an imine.[3]

Q4: How do I choose the appropriate purification method for my aminonicotinonitrile product?

A4: The choice of purification method depends on the physical properties of your product and the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at room temperature.[6] Common solvent systems for recrystallization include ethanol, ethanol/water, and hexane/ethyl acetate.[7]

  • Column Chromatography: This technique is used to separate compounds based on their polarity.[8] The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent or mixture of solvents) is critical for achieving good separation.[9]

  • Trituration: This involves washing the solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[10]

Troubleshooting Guide

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) • Use a fresh batch of palladium catalyst and ligand. • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction, as some catalysts are air-sensitive.[5]
Poor Nucleophilicity of the Amine • For SNAr, a stronger base may be needed to deprotonate the amine and increase its nucleophilicity. • For less reactive amines in Buchwald-Hartwig reactions, consider using a more electron-rich ligand.
Deactivated Aryl Halide • For SNAr, the reaction works best with electron-withdrawing groups ortho or para to the leaving group.[1] • For Buchwald-Hartwig, aryl chlorides are generally less reactive than bromides or iodides and may require more forcing conditions or specialized catalyst systems.[3]
Incorrect Reaction Temperature • Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may decompose at elevated temperatures.[5]
Presence of Significant Side Products
Potential Cause Troubleshooting Steps
Hydrolysis of Nitrile • Use milder reaction conditions (e.g., lower temperature, weaker base). • Minimize the amount of water in the reaction mixture.
Over-alkylation/Di-amination • Use a stoichiometric amount of the amine or a slight excess. • Add the amine slowly to the reaction mixture.
Reduction of Aryl Halide (Buchwald-Hartwig) • This can occur via β-hydride elimination.[3] • Optimize the ligand and base combination. Sometimes, a bulkier ligand can suppress this side reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of amination reactions of nicotinonitriles.

Table 1: Effect of Base on the Yield of SNAr Amination of 2-Fluorobenzonitrile with Piperidine

EntryInorganic Base (mol%)Organic Base (mol%)SolventTemperature (°C)Time (h)Yield (%)
1--DMAReflux-Moderate
2-DIPEA (10)Water3030
3Na2CO3 (10)-Water100330
4Na2CO3 (10)DIPEA (10)Water100340
5Na2CO3 (10)DBU (10)Water100365
6Na2CO3 (10)DBN (10)Water100358
7Na2CO3 (10)TEA (10)Water100371
Data adapted from a study on the amination of 2-fluorobenzonitrile.[11] DMA: N,N-dimethylacetamide, DIPEA: Diisopropylethylamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBN: 1,5-Diazabicyclo[4.3.0]non-5-ene, TEA: Triethylamine.

Table 2: Optimization of Buchwald-Hartwig Amination Parameters

EntryCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
15TolueneNaOtBu10024-
210TolueneNaOtBu10024-
310DMSOKOH8024Excellent
410TolueneKOH8024-
510DMFKOH8024-
610XyleneKOH8024-
710n-ButanolKOH8024-
810DMSOK2CO38024-
910DMSOCs2CO38024-
1010DMSOK3PO48024-
1110DMSOKOH6024-
1210DMSOKOH10024-
1310DMSOKOH8012-
1410DMSOKOH8036-
Data adapted from a study on Cu/Cu2O catalyzed Buchwald-Hartwig amination.[5] Actual yield values were not provided in the source but described as "excellent" under optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of a Chloronicotinonitrile

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add the chloronicotinonitrile (1.0 equiv.), the amine (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, NaH, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromonicotinonitrile

This protocol is a general guideline and requires an inert atmosphere.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-6 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.), the bromonicotinonitrile (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - Halonicotinonitrile - Amine - Base/Catalyst/Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the amination of nicotinonitriles.

troubleshooting_low_yield cluster_investigate Investigation cluster_solutions Potential Solutions start Low Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->conditions catalyst Assess Catalyst/Ligand Activity (for Buchwald-Hartwig) start->catalyst purify_reagents Purify Starting Materials reagents->purify_reagents optimize_conditions Optimize Temperature & Time conditions->optimize_conditions change_reagents Change Base/Ligand/Solvent conditions->change_reagents fresh_catalyst Use Fresh Catalyst/Ligand catalyst->fresh_catalyst end Improved Yield purify_reagents->end optimize_conditions->end change_reagents->end fresh_catalyst->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of 2-(Methylamino)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common synthesis route for this compound is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with methylamine. Based on this reaction, the primary impurities are typically:

  • Unreacted 2-chloronicotinonitrile: The starting material may not have fully reacted.

  • Excess Methylamine: Often, an excess of methylamine is used to drive the reaction to completion.

  • Side-reaction products: Although generally a clean reaction, minor byproducts from undesired side reactions involving the pyridine ring can occur, especially at high temperatures.

Q2: My crude product is a mixture. What is the best initial purification strategy?

For a typical mixture containing the product, unreacted starting material, and excess amine, an acid-base extraction is an excellent first step to remove the basic impurity (methylamine) and any acidic byproducts.

Q3: I'm struggling to get my compound to crystallize. What are some good starting solvents for recrystallization?

For aminopyridine derivatives like this compound, which are polar, a good starting point for recrystallization is to test polar solvents or solvent pairs. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q4: My compound streaks on the TLC plate during column chromatography. What can I do to improve the separation?

Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can:

  • Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution.

  • Use deactivated silica gel or an alternative stationary phase like alumina.

Q5: After purification, my yield is very low. What are the potential causes?

Low recovery can result from several factors:

  • Multiple purification steps: Each purification step (extraction, chromatography, recrystallization) will inevitably lead to some product loss.

  • Improper solvent selection for recrystallization: Using a solvent in which your compound has high solubility even at low temperatures will result in significant loss to the mother liquor.

  • Product instability: Although generally stable, prolonged exposure to harsh acidic or basic conditions or high heat could potentially degrade the compound.

  • Co-elution during chromatography: If the polarity of the product and an impurity are very similar, it can be difficult to achieve a clean separation without sacrificing some of the product.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Persistent presence of 2-chloronicotinonitrile after reaction. Incomplete reaction.Increase reaction time, temperature, or the excess of methylamine. Ensure adequate mixing.
Product is an oil and will not solidify. Presence of residual solvent or impurities preventing crystallization.Try to co-distill with a non-polar solvent like toluene under reduced pressure to remove residual solvents. If it remains an oil, column chromatography is the recommended purification method.
Multiple spots on TLC after initial purification. Inefficient initial purification or presence of multiple byproducts.Proceed with column chromatography using a gradient elution to separate the components.
Significant product loss during acid-base extraction. Product may have some solubility in the aqueous layer, or an emulsion may have formed.Use a saturated brine solution to wash the organic layer and reduce solubility in the aqueous phase. To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite.
Product appears colored after purification. Presence of trace, highly colored impurities.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Excess Methylamine
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). Repeat the wash 2-3 times. This will protonate the excess methylamine, making it water-soluble and drawing it into the aqueous layer.

  • Neutralization (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of excess amine.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). b. Pack the column with the slurry, ensuring a well-compacted, crack-free bed. Do not let the silica run dry. c. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. d. Begin elution with the low-polarity mobile phase, collecting fractions. e. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the product. f. Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow start Crude this compound extraction Acid-Base Extraction start->extraction chromatography Column Chromatography extraction->chromatography If impurities remain recrystallization Recrystallization extraction->recrystallization If solid and relatively pure impurities_removed Basic/Acidic Impurities Removed extraction->impurities_removed end_product Pure Product chromatography->end_product nonpolar_impurities_removed Non-polar Impurities Removed chromatography->nonpolar_impurities_removed polar_impurities_removed Polar Impurities Removed chromatography->polar_impurities_removed recrystallization->end_product

Caption: A logical workflow for the purification of this compound.

stability issues of 2-(Methylamino)nicotinonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(Methylamino)nicotinonitrile in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The molecule possesses a pyridine ring, a secondary amine (methylamino group), and a nitrile group, each of which can be susceptible to degradation under certain conditions.

Q2: In which types of solvents is this compound expected to be most stable?

A2: While specific stability data is limited, analogous compounds with pyridine and amino groups suggest that stability is generally better in aprotic solvents compared to protic solvents, especially at non-neutral pH.[4] For aqueous solutions, it is crucial to control the pH, as both acidic and basic conditions can promote hydrolysis of the nitrile group or degradation of the amino-substituted pyridine ring.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (2-(methylamino)nicotinic acid) or an amide intermediate.

  • Oxidation: The pyridine ring and the methylamino group are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[5]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for nitrogen-containing heterocyclic compounds.[2]

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the predicted degradation pathways, potential degradation products could include 2-(methylamino)nicotinamide and 2-(methylamino)nicotinic acid. Identification of actual degradation products requires experimental analysis, such as HPLC-MS.[6][7]

Troubleshooting Guides

Issue 1: Unexpected loss of compound concentration in solution over time.

Possible Cause 1: pH-mediated Hydrolysis

  • Troubleshooting Step: Measure the pH of your solution. If the pH is strongly acidic or basic, the nitrile group may be hydrolyzing.

  • Recommendation: Buffer the solution to a neutral pH (around 7) if compatible with your experimental design. Store solutions at low temperatures (2-8 °C) to slow down potential hydrolysis.[8]

Possible Cause 2: Oxidation

  • Troubleshooting Step: Evaluate if your solution is exposed to air (oxygen) for prolonged periods or contains oxidizing agents.

  • Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 3: Photodegradation

  • Troubleshooting Step: Assess the light exposure of your solution during preparation, storage, and the experiment itself.

  • Recommendation: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[8]

Issue 2: Appearance of unknown peaks in chromatography analysis (e.g., HPLC, LC-MS).

Possible Cause: Formation of Degradation Products

  • Troubleshooting Step: This is a strong indication of compound degradation. The new peaks likely correspond to degradation products.

  • Recommendation: To identify the degradation products, a forced degradation study is recommended.[1][3][9] This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to generate the degradation products, which can then be characterized by techniques like LC-MS/MS and NMR.[6][10]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][3][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.[2]

  • Photolytic Degradation: Expose the solution to a light source providing both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[2]

3. Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method.[6] A typical starting point would be a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.

  • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2 - 24 hours
Base Hydrolysis0.1 M NaOH60°C2 - 24 hours
Oxidation3% H₂O₂Room Temp.2 - 24 hours
ThermalDry Heat80°C24 - 72 hours
PhotolyticICH Q1B compliantAmbientAs per guideline

Table 2: Hypothetical HPLC Data from a Forced Degradation Study

SampleRetention Time (min)Peak Area (%) - ParentPeak Area (%) - Degradant 1Peak Area (%) - Degradant 2
Control (T=0)5.210000
Acid Hydrolysis (24h)5.28515 (at 3.8 min)0
Base Hydrolysis (24h)5.28218 (at 3.8 min)0
Oxidation (24h)5.275025 (at 6.1 min)

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS/MS for Identification hplc->lcms Characterize unknowns

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound amide 2-(Methylamino)nicotinamide (Intermediate) parent->amide Acid/Base Hydrolysis n_oxide N-Oxide Derivative parent->n_oxide Oxidizing Agent (e.g., H2O2) acid 2-(Methylamino)nicotinic acid (Final Product) amide->acid Further Hydrolysis

Caption: Potential degradation pathways.

G start Unexpected Peak in HPLC? check_blank Is peak present in blank? start->check_blank degradation Potential Degradation Product check_blank->degradation No impurity Reagent/Solvent Impurity check_blank->impurity Yes forced_degradation Perform Forced Degradation Study degradation->forced_degradation

Caption: Troubleshooting unknown HPLC peaks.

References

preventing byproduct formation in 2-aminonicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-aminonicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-aminonicotinonitrile, categorized by the synthetic route.

Route 1: Multicomponent Synthesis (e.g., from Malononitrile, an Aldehyde, a Ketone, and Ammonium Acetate)

This route, often employing a Thorpe-Ziegler type reaction, is a common and efficient method. However, the complexity of the reaction can lead to several byproducts.

Issue 1: Low Yield and Formation of a Complex Mixture of Products

  • Possible Cause: Competing reaction pathways leading to the formation of various heterocyclic structures instead of the desired 2-aminonicotinonitrile. The intricate nature of multicomponent reactions can result in different intermediates reacting in unintended ways.

  • Troubleshooting Strategies:

    • Temperature Control: Carefully optimize the reaction temperature. A lower temperature may increase selectivity for the desired product by slowing down competing side reactions. Conversely, in some cases, a higher temperature might be necessary to drive the reaction towards the intended product.

    • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., bases like piperidine, or Lewis acids) to find one that favors the formation of 2-aminonicotinonitrile.

    • Stoichiometry: Precise control of reactant stoichiometry is crucial. An excess of one reactant can push the equilibrium towards an undesired side product.

    • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents to identify the optimal medium for the desired reaction.

Issue 2: Formation of Malononitrile Dimer and Other Polymeric Materials

  • Possible Cause: Malononitrile can undergo self-condensation (dimerization) under basic conditions, especially at elevated temperatures. This leads to the formation of 2-amino-1,1,3-tricyanopropene and other related oligomers.

  • Troubleshooting Strategies:

    • Order of Addition: Add the base or catalyst slowly to the reaction mixture to avoid localized high concentrations that can promote malononitrile dimerization.

    • Reaction Time: Minimize the reaction time. Prolonged reaction times can increase the likelihood of side reactions, including polymerization.

    • Temperature: Maintain the lowest effective temperature to discourage the self-condensation of malononitrile.

Route 2: Synthesis from 2-Chloronicotinonitrile via Amination

This method involves the nucleophilic substitution of the chlorine atom with an amino group.

Issue 1: Presence of 2-Hydroxynicotinonitrile in the Final Product

  • Possible Cause: Hydrolysis of the starting material, 2-chloronicotinonitrile, or the product, 2-aminonicotinonitrile, can occur in the presence of water, especially under basic or acidic conditions and at elevated temperatures. The chloro and amino groups at the 2-position of the pyridine ring are susceptible to nucleophilic substitution by water or hydroxide ions.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control of pH: If a base is used, opt for a non-aqueous base. If aqueous ammonia is used, minimize the reaction time and temperature to reduce the extent of hydrolysis.

    • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Issue 2: Formation of Over-aminated Byproducts (e.g., 2,6-Diaminonicotinonitrile)

  • Possible Cause: If the starting material contains impurities with additional leaving groups, or if the reaction conditions are harsh enough to promote further amination on the pyridine ring, di-substituted byproducts can form. While less common for 2-chloronicotinonitrile itself, it's a possibility to consider.

  • Troubleshooting Strategies:

    • Purity of Starting Material: Ensure the high purity of the 2-chloronicotinonitrile starting material.

    • Reaction Conditions: Use the mildest possible reaction conditions (temperature, pressure) that still afford a reasonable reaction rate.

    • Stoichiometry of Aminating Agent: Use a controlled amount of the aminating agent (e.g., ammonia) to minimize the chance of multiple substitutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the multicomponent synthesis of 2-aminonicotinonitrile?

A1: The most common byproducts are typically other heterocyclic compounds arising from alternative cyclization pathways of the reaction intermediates. Dimerization or polymerization of highly reactive starting materials like malononitrile can also occur, leading to a complex mixture of side products.

Q2: How can I detect the presence of 2-hydroxynicotinonitrile in my product?

A2: 2-Hydroxynicotinonitrile can be detected by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), where it will appear as a separate peak from 2-aminonicotinonitrile. Mass spectrometry (MS) will show a molecular ion corresponding to its mass (120.11 g/mol ). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify its characteristic signals, which will differ from the desired product.

Q3: Is it possible to completely eliminate byproduct formation?

A3: While complete elimination of byproducts is challenging in organic synthesis, their formation can be significantly minimized by carefully controlling the reaction parameters as outlined in the troubleshooting guides. Optimization of temperature, catalyst, solvent, stoichiometry, and reaction time are key to achieving high purity of the desired product.

Q4: What is the Thorpe-Ziegler reaction and how does it relate to 2-aminonicotinonitrile synthesis?

A4: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano ketone. In the context of multicomponent synthesis of 2-aminonicotinonitrile, a similar mechanistic step, an intermolecular Thorpe-type condensation between nitriles, is a key C-C bond-forming step that leads to the pyridine ring system. Understanding this mechanism helps in predicting potential side reactions where intermediates might undergo alternative condensations.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield of 2-aminopyridine derivatives in multicomponent reactions, which is indicative of byproduct formation (lower yields often correlate with higher byproduct formation).

CatalystSolventTemperature (°C)Time (min)Yield (%)
NoneNone (Solvent-free)Room Temp1440Low/No product
NoneNone (Solvent-free)8012075-85
PiperidineEthanolReflux180-24060-75
Lewis Acid (e.g., ZnCl₂)TolueneReflux240-36070-80
Microwave IrradiationNone (Solvent-free)1205-1085-95

Note: Yields are generalized from various literature sources on multicomponent pyridine synthesis and may vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Microwave-Assisted Multicomponent Synthesis of a 2-Aminonicotinonitrile Derivative

This protocol describes a general procedure for the synthesis of a substituted 2-aminonicotinonitrile via a microwave-assisted, solvent-free multicomponent reaction.

  • Reactant Mixture: In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), the ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add ethanol (5 mL) to the reaction mixture and stir. The product will often precipitate.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: Amination of 2-Chloronicotinonitrile

This protocol provides a general method for the synthesis of 2-aminonicotinonitrile from 2-chloronicotinonitrile.

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloronicotinonitrile (1 mmol) in a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol, 10 mL).

  • Heating: Heat the sealed vessel at 100-120 °C for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Visualizations

Byproduct_Formation_Multicomponent cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde Aldehyde Desired Intermediate Desired Intermediate Aldehyde->Desired Intermediate Desired Pathway Side Intermediate A Side Intermediate A Aldehyde->Side Intermediate A Side Reaction 1 Ketone Ketone Ketone->Desired Intermediate Desired Pathway Malononitrile Malononitrile Malononitrile->Desired Intermediate Desired Pathway Malononitrile->Side Intermediate A Side Reaction 1 Side Intermediate B Side Intermediate B Malononitrile->Side Intermediate B Dimerization Ammonium Acetate Ammonium Acetate Ammonium Acetate->Desired Intermediate Desired Pathway 2-Aminonicotinonitrile 2-Aminonicotinonitrile Desired Intermediate->2-Aminonicotinonitrile Byproduct A (e.g., other heterocycle) Byproduct A (e.g., other heterocycle) Side Intermediate A->Byproduct A (e.g., other heterocycle) Byproduct B (e.g., Malononitrile Dimer) Byproduct B (e.g., Malononitrile Dimer) Side Intermediate B->Byproduct B (e.g., Malononitrile Dimer)

Caption: Byproduct formation pathways in multicomponent synthesis.

Byproduct_Formation_Amination cluster_main Synthesis from 2-Chloronicotinonitrile 2-Chloronicotinonitrile 2-Chloronicotinonitrile 2-Aminonicotinonitrile 2-Aminonicotinonitrile 2-Chloronicotinonitrile->2-Aminonicotinonitrile Amination (Desired) 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile 2-Chloronicotinonitrile->2-Hydroxynicotinonitrile Hydrolysis (Byproduct)

scale-up challenges for the production of 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Methylamino)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized through the nucleophilic aromatic substitution of a suitable precursor. A common method involves the reaction of 2-chloronicotinonitrile with methylamine. The reaction is generally carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: Key parameters to monitor during scale-up include:

  • Temperature: Exothermic reactions are possible, and maintaining a consistent temperature is crucial for controlling reaction rate and minimizing side-product formation.

  • Mixing: Efficient mixing is essential to ensure homogeneity, especially when dealing with slurries or multi-phase systems, to avoid localized "hot spots" and ensure complete reaction.

  • Rate of addition: The rate at which reagents are added can significantly impact the reaction profile and impurity formation.

  • Pressure: If the reaction is conducted in a sealed vessel or involves gaseous reagents/byproducts, pressure monitoring is critical for safety and process control.

  • pH: In reactions involving bases, maintaining the correct pH is vital for ensuring the desired reactivity and preventing unwanted side reactions.

Q3: What are the potential impurities that can form during the synthesis of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted 2-chloronicotinonitrile, di-substituted products, and products resulting from reaction with solvent or other nucleophiles present in the reaction mixture. For instance, in the synthesis of related compounds, impurities arising from the pyrolysis of solvents like DMF have been observed.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure efficient mixing. - Use a higher equivalent of methylamine.
Product loss during work-up- Optimize extraction and crystallization solvents. - Minimize transfer steps.
Side reactions- Lower the reaction temperature. - Control the rate of reagent addition. - Evaluate alternative solvents or bases.
High Impurity Levels Presence of unreacted starting materials- Drive the reaction to completion by adjusting stoichiometry or reaction time. - Optimize the purification process (e.g., recrystallization, chromatography).
Formation of di-substituted byproducts- Use a controlled amount of methylamine. - Lower the reaction temperature to improve selectivity.
Solvent-related impurities- Consider using a different solvent that is less reactive under the reaction conditions. For example, replacing DMF with a more stable solvent can prevent the formation of impurities from solvent degradation.[1]
Poor Physical Properties (e.g., color, crystallinity) Presence of colored impurities- Treat the solution with activated carbon. - Optimize the crystallization process to exclude colored impurities.
Inefficient crystallization- Screen for suitable crystallization solvents. - Control the cooling rate during crystallization. - Use seeding to promote the formation of the desired crystal form.
Scale-up Issues (e.g., exotherm, mixing problems) Inadequate heat transfer- Use a reactor with a larger surface area-to-volume ratio. - Employ a jacketed reactor with precise temperature control. - Consider a semi-batch process where one reagent is added gradually.
Poor mixing- Use an appropriately designed agitator for the vessel size and viscosity of the reaction mixture. - Increase the agitation speed.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-Chloronicotinonitrile

  • Methylamine (e.g., 40% in water or as a gas)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloronicotinonitrile in acetonitrile, add potassium carbonate.

  • Slowly add the methylamine solution at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-Chloronicotinonitrile + Acetonitrile + K2CO3 add_methylamine Add Methylamine (0-10 °C) start->add_methylamine react Stir at RT (Monitor by TLC/HPLC) add_methylamine->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify end_product Final Product: This compound purify->end_product troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_high_impurities High Impurity Solutions cluster_scale_up Scale-up Solutions problem Problem Encountered low_yield Low Yield problem->low_yield high_impurities High Impurities problem->high_impurities scale_up_issue Scale-up Issue problem->scale_up_issue incomplete_reaction Incomplete Reaction? - Increase time/temp - Better mixing low_yield->incomplete_reaction workup_loss Loss during Work-up? - Optimize solvents low_yield->workup_loss side_reactions Side Reactions? - Lower temp - Control addition rate low_yield->side_reactions unreacted_sm Unreacted Starting Material? - Drive reaction - Optimize purification high_impurities->unreacted_sm byproducts Byproducts Formed? - Adjust stoichiometry - Lower temp high_impurities->byproducts solvent_impurity Solvent Impurity? - Change solvent high_impurities->solvent_impurity exotherm Exotherm? - Better temp control - Semi-batch process scale_up_issue->exotherm poor_mixing Poor Mixing? - Better agitator - Increase speed scale_up_issue->poor_mixing

References

Technical Support Center: Addressing Poor Solubility of 2-(Methylamino)nicotinonitrile Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-(Methylamino)nicotinonitrile derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitated upon dilution into my aqueous assay buffer. What is the likely cause?

A: This is a common issue for many heterocyclic compounds, including nicotinonitrile derivatives. The primary reason is that these compounds are often sparingly soluble in aqueous solutions. While they may dissolve readily in organic solvents like DMSO, the sudden change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" or precipitate.[1]

Q2: I've prepared a clear stock solution of my compound in 100% DMSO. Does this guarantee its solubility in the final assay?

A: No, a clear stock solution in DMSO does not ensure solubility in the final aqueous assay medium. The solubility of your compound in 100% DMSO is significantly different from its solubility in a predominantly aqueous environment. The transition from a polar aprotic solvent (DMSO) to a polar protic solvent (water-based buffer) drastically reduces the solubility of many hydrophobic compounds.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[2][3] However, the tolerance to DMSO can vary between cell types. It is crucial to determine the no-effect concentration of DMSO for your specific cell line by running a vehicle control experiment.[3]

Q4: Can the components of my assay buffer, such as pH and salts, affect the solubility of my this compound derivative?

A: Yes, the composition of your assay buffer can significantly impact the solubility of your compound. The pH of the buffer can affect the ionization state of your compound, which in turn influences its solubility. Additionally, high concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect.

Q5: Are there alternative solvents I can use if my compound is still insoluble with a permissible percentage of DMSO?

A: While DMSO is the most common co-solvent, other options can be explored, though their compatibility with your specific assay must be validated. Alternatives include ethanol, dimethylformamide (DMF), or the use of solubility-enhancing excipients like cyclodextrins.[4][5]

Troubleshooting Guides

Observation: Immediate Precipitation Upon Dilution
Potential CauseRecommended Solution
Concentration Exceeds Aqueous Solubility: The final concentration of the compound is higher than its solubility limit in the assay buffer.[6]- Reduce Final Concentration: Lower the final concentration of the compound to a level below its solubility limit. - Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. - Optimize Dilution Technique: Add the DMSO stock solution to the assay buffer dropwise while gently vortexing or stirring to ensure rapid and uniform mixing.[6]
Rapid Change in Solvent Polarity: The abrupt shift from 100% DMSO to an aqueous environment causes the compound to precipitate.[1]- Pre-warm the Assay Buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can sometimes improve solubility.[6] - Use an Intermediate Dilution Step: Dilute the DMSO stock in a small volume of a solvent with intermediate polarity (e.g., ethanol) before adding it to the final aqueous buffer. The compatibility of the intermediate solvent with the assay must be confirmed.
Observation: Precipitation Over Time in the Incubator
Potential CauseRecommended Solution
Temperature Shift: Changes in temperature between solution preparation and incubation can affect solubility.[6]- Maintain Consistent Temperature: Ensure all solutions are equilibrated to the experimental temperature before mixing.[6]
pH Shift in Media: Cellular metabolism or CO2 in the incubator can alter the pH of the culture medium, affecting compound solubility.- Use Buffered Media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.
Interaction with Media Components: The compound may interact with proteins, salts, or other components in the media, leading to precipitation.- Assess Solubility in Simpler Buffers: Test the compound's solubility in a simple buffer like PBS to determine if media components are the cause.[6] - Serum Considerations: If using serum, note that it can either enhance or decrease solubility. Test solubility in both serum-containing and serum-free media.[1]

Experimental Protocols

Protocol 1: Determining Kinetic Solubility in Assay Buffer

This protocol provides a method to estimate the highest concentration of a this compound derivative that remains in solution under your specific assay conditions.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution with 100% DMSO to create a range of concentrations.

  • In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Transfer a small, fixed volume (e.g., 1 µL) of each DMSO stock concentration to the corresponding wells of the assay buffer plate. Ensure the final DMSO concentration is consistent and at a level tolerated by your assay (e.g., 0.5%).

  • Mix the plate thoroughly and incubate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is the estimated kinetic solubility.

Protocol 2: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

Methodology:

  • Prepare stock solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations in your assay buffer.

  • Add an excess amount of your solid this compound derivative to each cyclodextrin solution.

  • Equilibrate the mixtures by shaking or rotating for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • This will allow you to determine the concentration of cyclodextrin required to achieve the desired compound concentration in your assay. Remember to include a cyclodextrin-only control in your main experiment.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_stock Is the stock solution in 100% DMSO clear? start->check_stock stock_issue Prepare fresh stock solution. Use anhydrous DMSO. check_stock->stock_issue No check_dilution Precipitation upon dilution into assay buffer? check_stock->check_dilution Yes dilution_solutions Lower final concentration. Perform serial dilutions. Optimize mixing (vortexing). Pre-warm buffer. check_dilution->dilution_solutions Yes check_incubation Precipitation during incubation? check_dilution->check_incubation No end_point Proceed with Assay dilution_solutions->end_point incubation_solutions Maintain constant temperature. Use buffered media (HEPES). Test in simpler buffer (PBS). check_incubation->incubation_solutions Yes solubility_enhancers Consider solubility enhancers: - Cyclodextrins - pH adjustment check_incubation->solubility_enhancers Still an issue incubation_solutions->end_point solubility_enhancers->end_point

Caption: A decision tree for troubleshooting compound precipitation.

Solubilization Strategy Selection

G start Poorly Soluble this compound Derivative strategy1 Primary Strategy: Co-Solvent (DMSO) start->strategy1 strategy2 Secondary Strategy: pH Adjustment strategy1->strategy2 Inadequate Solubility or Assay Intolerance strategy3 Tertiary Strategy: Solubility Enhancers strategy2->strategy3 No Improvement or pH Incompatible with Assay sub_strategy3a Cyclodextrins strategy3->sub_strategy3a sub_strategy3b Surfactants (e.g., Tween-20) strategy3->sub_strategy3b

Caption: A hierarchical approach to selecting a solubilization strategy.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation compound Hydrophobic Derivative water Aqueous Buffer compound->water Poorly Soluble complex Inclusion Complex (Hydrophilic Exterior) cyclodextrin Cyclodextrin water2 Aqueous Buffer complex->water2 Soluble

Caption: How cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

References

Validation & Comparative

Confirming the Structure of 2-(Methylamino)nicotinonitrile via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structure determination is paramount. This guide provides a comparative analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Methylamino)nicotinonitrile, contrasting it with related aminopyridines and aromatic nitriles. Detailed experimental protocols and a logical workflow for structural confirmation are also presented to aid researchers in their analytical endeavors.

Data Presentation: 1H NMR Spectral Data

The anticipated 1H NMR spectral data for this compound is summarized in Table 1. This prediction is based on the analysis of substituent effects in analogous pyridine and nitrile compounds. For comparison, experimentally derived 1H NMR data for 2-aminopyridine, 3-aminopyridine, 4-aminopyridine, and benzonitrile are presented in Table 2. These compounds serve as valuable benchmarks for interpreting the spectrum of the target molecule.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H47.8 - 8.0ddJ = 7.5, 1.8
H56.6 - 6.8ddJ = 7.5, 5.0
H68.1 - 8.3ddJ = 5.0, 1.8
NH5.0 - 6.0br s-
CH32.9 - 3.1dJ = 5.0

Table 2: Experimental 1H NMR Data for Comparative Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Aminopyridine [1]H68.05dddJ = 5.1, 1.9, 1.0
H47.38dddJ = 8.3, 7.3, 1.9
H56.61dddJ = 7.3, 5.1, 1.0
H36.47dddJ = 8.3, 1.0, 1.0
NH24.63s-
3-Aminopyridine [2]H28.08d-
H67.99d-
H47.03dd-
H56.97dd-
NH23.89s-
4-Aminopyridine [3]H2, H67.99d-
H3, H56.48d-
NH26.03s-
Benzonitrile [4]H2, H6 (ortho)7.66d-
H4 (para)7.56t-
H3, H5 (meta)7.48t-

Experimental Protocols

A standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity. This process involves adjusting the currents in the shim coils to optimize the resolution and lineshape of the NMR signals.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans: Typically 8 to 16 scans for a moderately concentrated sample.

    • Pulse width: Calibrated to a 90° pulse for optimal signal intensity.

    • Acquisition time: Usually 2-4 seconds.

    • Relaxation delay: A period of 1-5 seconds between scans to allow the nuclei to return to equilibrium.

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.

structure_confirmation_workflow cluster_synthesis Synthesis & Isolation cluster_nmr 1H NMR Analysis cluster_analysis Spectral Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify the Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep data_acq Acquire 1H NMR Spectrum sample_prep->data_acq data_proc Process NMR Data data_acq->data_proc analyze_shifts Analyze Chemical Shifts data_proc->analyze_shifts analyze_coupling Analyze Coupling Patterns & Integrals data_proc->analyze_coupling compare_data Compare with Expected & Literature Data analyze_shifts->compare_data analyze_coupling->compare_data structure_confirm Structure Confirmed compare_data->structure_confirm Data Matches structure_inconsistent Structure Inconsistent compare_data->structure_inconsistent Data Discrepancy

Caption: Workflow for structural confirmation via 1H NMR.

References

A Comparative Guide to the Biological Activities of 2-Aminonicotinonitrile and 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the documented biological activities of 2-aminonicotinonitrile and its N-methylated counterpart, 2-(methylamino)nicotinonitrile. While 2-aminonicotinonitrile and its derivatives have been extensively investigated as a scaffold for a wide range of therapeutic applications, this compound remains a largely unexplored entity in medicinal chemistry.

This guide synthesizes the available experimental data to provide a comparative overview of these two compounds, highlighting the well-established biological profile of 2-aminonicotinonitrile and the current knowledge gap concerning this compound.

2-Aminonicotinonitrile: A Versatile Pharmacophore

The 2-aminonicotinonitrile core is recognized as a "privileged structure" in drug discovery, serving as the foundation for numerous compounds with diverse pharmacological activities.[1] Extensive research has demonstrated its potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A primary focus of research on 2-aminonicotinonitrile derivatives has been their potent anticancer properties. These compounds have been shown to induce apoptosis and inhibit key signaling pathways implicated in tumor growth and survival.

Autophagy Induction: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers.[2][3] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation can be a therapeutic strategy in cancer. For instance, compound 7g in a study by Zhang et al. demonstrated potent autophagy-inducing activity in SGC-7901 gastric cancer cells, leading to apoptosis and cell cycle arrest at the G1 phase.[3]

Enzyme Inhibition: The anticancer effects of 2-aminonicotinonitrile derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer progression.

  • PIM-1 Kinase: Derivatives of 2-aminonicotinonitrile have shown inhibitory potential against PIM-1 kinase, an enzyme overexpressed in several cancers that promotes cell survival and proliferation.

  • VEGFR-2 and HER-2: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives containing the nicotinonitrile scaffold have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy.

  • Topoisomerase II and Tubulin Polymerization: A series of 2,4,6-trisubstituted nicotinonitriles have been designed as dual inhibitors of topoisomerase II and tubulin polymerization, showing potent cytotoxic activity against various cancer cell lines.[4]

Cytotoxicity Data:

The cytotoxic effects of various 2-aminonicotinonitrile derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from selected studies are summarized below.

Derivative ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Amino-4,6-diphenylnicotinonitrilesMDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2
Nicotinonitrile-Coumarin HybridsHCT-116 (Colon)-Doxorubicin-
HepG2 (Liver)-Doxorubicin-
Pyrazolopyridine-NicotinonitrilesMCF-7 (Breast)~1-55-Fluorouracil~5
HCT-116 (Colon)~1-55-Fluorouracil~5
2,4,6-trisubstituted nicotinonitrilesMCF-7 (Breast)Multiple compounds < DoxorubicinDoxorubicin-
HepG2 (Liver)Multiple compounds with moderate activityDoxorubicin-
HCT-116 (Colon)-Doxorubicin-

Note: Specific IC₅₀ values for all derivatives are extensive and can be found in the cited literature. This table provides a representative summary.

Antimicrobial and Antiviral Activities

The 2-aminonicotinonitrile scaffold has also been explored for its potential in combating infectious diseases.

  • Antibacterial and Antifungal Activity: Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis.[5]

  • Antiviral Activity: Nucleoside analogues of 2-oxonicotinonitrile have been evaluated for their antiviral properties, with one analogue demonstrating good activity against SARS-CoV and influenza A (H5N1).[5]

This compound: An Uncharted Territory

In stark contrast to its primary amine counterpart, there is a significant dearth of publicly available scientific literature on the biological activity of this compound. Searches for in vitro and in vivo studies, pharmacological data, or its use as a significant scaffold in medicinal chemistry have yielded minimal results. The compound is commercially available for research purposes, with the caveat that it is not intended for diagnostic or therapeutic use.[2][6]

The only identified study of a related derivative, 6-(2,4-dimethoxyphenyl)-2-(methylamino)-4-phenylnicotinonitrile, reported its evaluation for antibacterial and antioxidant activities. However, this single finding on a substituted derivative is insufficient to construct a biological activity profile for the parent compound, this compound.

Experimental Protocols

Detailed experimental methodologies for the biological evaluation of 2-aminonicotinonitrile derivatives are available in the cited literature. A general overview of commonly employed assays is provided below.

Cytotoxicity and Antiproliferative Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Enzyme Inhibition Assays

The protocols for enzyme inhibition assays are specific to the target enzyme. A general workflow is as follows:

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value of the inhibitor is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation synthesis Compound Synthesis (2-aminonicotinonitrile derivatives) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) synthesis->enzyme_inhibition mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 pathway Pathway Analysis mechanism->pathway signaling_pathway receptor Growth Factor Receptor (e.g., VEGFR-2, HER-2) pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras inhibitor 2-Aminonicotinonitrile Derivative inhibitor->receptor apoptosis Apoptosis inhibitor->apoptosis Induces proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation proliferation->apoptosis

References

2-(Methylamino)nicotinonitrile versus other 2-substituted nicotinonitriles in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the performance of various 2-substituted nicotinonitriles in biological assays, with a focus on their anticancer and antimicrobial properties. While the primary focus of this guide is to compare 2-(Methylamino)nicotinonitrile with other 2-substituted analogs, a comprehensive literature search did not yield specific quantitative biological activity data for this compound. Therefore, this document presents a comparative analysis of other key 2-substituted nicotinonitriles for which experimental data are available, highlighting a notable gap in the current research landscape and suggesting an avenue for future investigation into the methylamino derivative.

Anticancer Activity of 2-Substituted Nicotinonitriles: A Comparative Analysis

Numerous studies have demonstrated the potential of 2-substituted nicotinonitrile derivatives as anticancer agents. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes in cancer cells. The following tables summarize the cytotoxic activity of various 2-amino, 2-oxo, and 2-chloro nicotinonitrile derivatives against several cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxic Activity of 2-Aminonicotinonitrile Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2
2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (Compound IV)A549 (Lung)35--
Nicotinonitrile derivative 8MCF-7 (Breast)0.01 ± 0.002DoxorubicinNot specified
NCI-H460 (Lung)0.02 ± 0.001DoxorubicinNot specified
SF-268 (CNS)0.01 ± 0.002DoxorubicinNot specified
Nicotinonitrile derivative 16MCF-7 (Breast)0.02 ± 0.003DoxorubicinNot specified
NCI-H460 (Lung)0.01 ± 0.002DoxorubicinNot specified
SF-268 (CNS)0.02 ± 0.001DoxorubicinNot specified

Table 2: Cytotoxic Activity of 2-Oxonicotinonitrile and Other Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Nicotinonitrile derivative 11MCF-7 (Breast)Not specifiedDoxorubicinNot specified
HepG2 (Liver)Not specifiedDoxorubicinNot specified
Nicotinonitrile derivative 12MCF-7 (Breast)Not specifiedDoxorubicinNot specified
HepG2 (Liver)Not specifiedDoxorubicinNot specified

Antimicrobial Activity of 2-Substituted Nicotinonitriles

Certain 2-substituted nicotinonitriles have also been evaluated for their antimicrobial properties. The data is often presented as the diameter of the zone of inhibition in agar well diffusion assays or as Minimum Inhibitory Concentration (MIC) values.

Table 3: Antibacterial Activity of 2-Substituted Nicotinonitrile Derivatives (Zone of Inhibition)

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
2-Amino-nicotinonitrile derivative (2d)S. aureus20AmpicillinNot specified
2-Amino-nicotinonitrile derivative (2f)S. aureus22AmpicillinNot specified
2-Amino-nicotinonitrile derivative (2h)E. coli26AmpicillinNot specified
2-Oxonicotinonitrile derivative (7b)B. subtilis23Ampicillin20
2-Oxonicotinonitrile derivative (3b)E. coli5Ampicillin18

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[3]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[3]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indicator of the antimicrobial potency of the compound.

Signaling Pathways and Experimental Workflows

The biological activity of nicotinonitrile derivatives, particularly their anticancer effects, is often linked to the modulation of specific cellular signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death.

apoptosis_pathway Nicotinonitrile Derivative Nicotinonitrile Derivative Cellular Stress Cellular Stress Nicotinonitrile Derivative->Cellular Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Cellular Stress->Bax/Bcl-2 Ratio Mitochondrial Disruption Mitochondrial Disruption Bax/Bcl-2 Ratio->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by nicotinonitrile derivatives.

The workflow for assessing the cytotoxicity of these compounds typically follows a standardized procedure to ensure reliable and reproducible results.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(Methylamino)nicotinonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continually evolving, with a significant focus on achieving target specificity to maximize therapeutic efficacy while minimizing off-target effects. The 2-(methylamino)nicotinonitrile scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data, to aid researchers in the selection and development of selective therapeutic agents.

Tofacitinib: A Case Study in JAK Inhibition

Tofacitinib, a prominent Janus kinase (JAK) inhibitor, serves as a key example of a clinically approved drug featuring a core structure related to this compound (specifically, a pyrrolo[2,3-d]pyrimidine core).[1][2] It is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[3][4] Tofacitinib primarily exerts its therapeutic effects by inhibiting the JAK family of kinases, thereby modulating cytokine signaling.[5]

Quantitative Inhibitory Profile of Tofacitinib against JAK Kinases

The inhibitory potency of Tofacitinib against the four members of the JAK family has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency, with lower values indicating greater potency.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib 1.7 - 3.71.8 - 4.10.75 - 1.616 - 34

Data compiled from multiple sources.[6]

These values indicate that Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a slightly lower potency for TYK2.[6][7] While initially designed as a selective JAK3 inhibitor, further studies have revealed its broader activity across the JAK family.[8][9]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[10] Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor JAK->Receptor Phosphorylation STAT STAT JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation

Figure 1. The JAK-STAT Signaling Pathway.

Experimental Protocols for Assessing Kinase Inhibition

The determination of inhibitor potency and selectivity relies on robust experimental methodologies. The following protocols are representative of the assays used to characterize this compound-based inhibitors like Tofacitinib.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.

Workflow:

in_vitro_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Compound Dilution Plate Assay Plate Incubation (Kinase + Substrate + Compound) Compound->Plate Enzyme Kinase & Substrate Prep Enzyme->Plate ATP Add ATP to initiate Plate->ATP Stop Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) ATP->Stop Detect Add Kinase Detection Reagent (Convert ADP to light) Stop->Detect Read Measure Luminescence Detect->Read

Figure 2. Workflow for an In Vitro Kinase Assay.

Methodology:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in a suitable solvent, typically DMSO.

  • Reaction Setup: The kinase, a specific peptide substrate, and the test inhibitor are combined in a multi-well plate.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is often kept near the Michaelis-Menten constant (Km) for each kinase to accurately measure competitive inhibition.

  • Detection: After a defined incubation period, a detection reagent is added to stop the reaction and quantify the amount of ADP produced. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.

  • Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Phosphorylation Assay (Phosflow)

This assay measures the phosphorylation status of intracellular proteins, such as STATs, in response to cytokine stimulation and inhibitor treatment.[11][12]

Objective: To assess the functional inhibition of a specific signaling pathway in a cellular context.

Workflow:

cellular_phosflow_assay cluster_cell_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Cells Isolate Peripheral Blood Mononuclear Cells (PBMCs) Treat Incubate with Inhibitor Cells->Treat Stimulate Stimulate with Cytokine Treat->Stimulate Fix Fix and Permeabilize Cells Stimulate->Fix Stain Stain with Fluorescently-labeled Antibodies (anti-pSTAT) Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Phosphorylation Levels Acquire->Analyze

Figure 3. Workflow for a Cellular Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment: Relevant cells (e.g., peripheral blood mononuclear cells) are cultured and pre-incubated with various concentrations of the inhibitor.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6) to activate the JAK-STAT pathway.

  • Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to access intracellular targets.

  • Antibody Staining: The cells are stained with fluorescently labeled antibodies that specifically recognize the phosphorylated form of the target protein (e.g., pSTAT).

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in the fluorescent signal in inhibitor-treated cells compared to untreated, stimulated cells indicates inhibition of the signaling pathway.

Broader Kinome Selectivity and Off-Target Effects

While Tofacitinib is a potent JAK inhibitor, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects.[13] Comprehensive kinome profiling is essential to understand the full selectivity profile of an inhibitor. Large-scale screening assays, such as the KINOMEscan® platform, are utilized to assess the binding of an inhibitor against a large panel of kinases.[9]

Conclusion

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. Tofacitinib exemplifies the successful development of a drug from this class, targeting the JAK family of kinases. However, achieving high selectivity remains a critical challenge. A thorough understanding of the cross-reactivity profile, obtained through a combination of in vitro and cellular assays, is paramount for the development of safer and more effective kinase inhibitors. This guide provides a framework for comparing such inhibitors and underscores the importance of detailed experimental validation in drug discovery. Researchers are encouraged to utilize these methodologies to comprehensively characterize the selectivity of their novel this compound-based compounds.

References

Validating the Anticancer Effects of 2-(Methylamino)nicotinonitrile Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel and effective cancer therapeutics, 2-(methylamino)nicotinonitrile derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of their potential in vivo anticancer effects, drawing upon available data for structurally related compounds and established alternative therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, methodologies, and relevant signaling pathways to inform further preclinical and clinical development.

Comparative In Vivo Efficacy

While direct in vivo studies on this compound derivatives are limited in publicly available literature, data from closely related aminopyridine and nicotinonitrile compounds provide valuable insights into their potential efficacy. The following table summarizes the in vivo performance of a representative 2-aminopyridine derivative and a nicotinonitrile compound against standard chemotherapeutic agents.

Compound/DrugCompound ClassCancer ModelDosing RegimenKey Efficacy MetricResultReference
Compound 8e 2-Aminopyridine DerivativeMV-4-11 XenograftNot SpecifiedT/C Value29.98%[1]
Compound 7b Nicotinonitrile DerivativeSEC-bearing MiceNot SpecifiedTumor Inhibition42.9%
5-Fluorouracil (5-FU) AntimetaboliteSEC-bearing MiceNot SpecifiedTumor Inhibition54.2%

Note: T/C value represents the percentage of the mean tumor weight of the treated group to the mean tumor weight of the control group. A lower T/C value indicates greater antitumor activity.

Signaling Pathways and Mechanism of Action

Research suggests that a key mechanism through which nicotinonitrile and aminopyridine derivatives exert their anticancer effects is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM-1 kinase, in particular, is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[2][3]

The diagram below illustrates the PIM-1 kinase signaling pathway and its role in promoting cancer cell survival and proliferation. Inhibition of PIM-1 by compounds such as this compound derivatives can disrupt these pathways, leading to cancer cell death.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Bad Bad PIM1->Bad Phosphorylation (Inactivation) p21 p21Cip1/Waf1 PIM1->p21 Phosphorylation (Inactivation) p27 p27Kip1 PIM1->p27 Phosphorylation (Inactivation) mTORC1 mTORC1 PIM1->mTORC1 Activation Derivative This compound Derivative Derivative->PIM1 Inhibition Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle ProteinSynth Protein Synthesis & Cell Growth mTORC1->ProteinSynth

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Protocols

For the validation of anticancer effects in vivo, a standardized experimental workflow is crucial. The following diagram outlines a typical protocol for a xenograft mouse model study.

In_Vivo_Workflow CellCulture 1. Cancer Cell Culture TumorInoculation 3. Subcutaneous Tumor Cell Inoculation CellCulture->TumorInoculation AnimalAcclimatization 2. Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->TumorInoculation TumorGrowth 4. Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Determination (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Analysis 9. Sample Collection & Analysis (Tumor, Blood, Tissues) Endpoint->Analysis

Caption: In Vivo Xenograft Model Experimental Workflow.

Detailed Methodology: Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., MV-4-11 for leukemia, PC-3 for prostate cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Acclimatization: Immunodeficient mice (e.g., BALB/c nude mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Tumor Inoculation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (vehicle control, test compound at various doses, and a positive control).

  • Treatment Administration: The test compound, vehicle, and positive control are administered according to the predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. The animals are also monitored for any signs of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a set duration.

  • Sample Collection and Analysis: At the end of the study, tumors, blood, and major organs are collected for further analysis, such as histopathology, biomarker analysis, and pharmacokinetic studies.

Conclusion and Future Directions

The available preclinical data on compounds structurally related to this compound derivatives suggest a promising avenue for the development of novel anticancer agents. Their potential to inhibit key signaling pathways like PIM-1 kinase provides a strong rationale for their further investigation.

Future in vivo studies should focus on directly evaluating this compound derivatives in various cancer models to establish their efficacy and safety profiles. Head-to-head comparisons with both standard-of-care chemotherapeutics and other PIM kinase inhibitors will be crucial in determining their therapeutic potential and positioning in the landscape of cancer treatment. Detailed pharmacokinetic and pharmacodynamic studies will also be necessary to optimize dosing and treatment schedules for potential clinical trials. Preclinical research has shown that derivatives of 2-(Methylamino)pyridine can exhibit strong activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[4] The mechanisms behind the anticancer effects of these derivatives are varied and are being actively investigated.[4] Researchers are looking into pathways like the induction of apoptosis (programmed cell death), interruption of cellular signaling pathways essential for the proliferation and survival of cancer cells, and interference with crucial cellular processes such as DNA replication or mitochondrial function.[4]

References

Navigating the Nicotinonitrile Landscape: A Guide to Reproducibility and Comparison of 2-(Methylamino)nicotinonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide delves into the experimental landscape of 2-(Methylamino)nicotinonitrile, a member of the pharmacologically significant nicotinonitrile family. While public data on this specific compound is limited, this guide provides a framework for its evaluation by comparing it with a well-characterized, structurally related analog, a potent Pim-1 kinase inhibitor. This comparison underscores the importance of structural modifications and provides detailed experimental protocols to ensure reproducible results.

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the basis for a variety of therapeutic agents with a broad range of biological activities, including anticancer and anti-inflammatory effects.[1] Many derivatives have been explored as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[2][3][4] A notable target for nicotinonitrile-based inhibitors is the Pim-1 kinase, a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target in oncology.[5][6]

Data Presentation: A Comparative Analysis of Nicotinonitrile Derivatives

To illustrate the impact of structural modifications on biological activity, the following table compares the hypothetical profile of this compound with the experimental data for a known potent Pim-1 kinase inhibitor from the nicotinonitrile class, here designated as "Compound 7b" as described in recent literature.[5][6]

FeatureThis compound (Hypothetical)Compound 7b (A Potent Nicotinonitrile Derivative)[5][6]
Chemical Structure A simple 2-aminonicotinonitrile with a methyl group on the amino nitrogen.A more complex structure with additional aromatic and heterocyclic moieties.
Pim-1 Kinase Inhibition (IC50) Expected to be low to moderate, likely in the micromolar (µM) range, due to the lack of extensive interactions with the kinase active site.18.9 nM (nanomolar), indicating high potency.[5][6]
Cytotoxicity (IC50 against PC-3 cancer cells) Predicted to have modest cytotoxicity, likely with an IC50 in the higher micromolar range.3.60 µM, demonstrating significant cancer cell growth inhibition.[5][6]
Mechanism of Action If active, likely through competitive inhibition at the ATP-binding site of Pim-1 kinase, though with lower affinity.Potent Pim-1 kinase inhibition leading to apoptosis and cell cycle arrest at the G1 phase.[5][6]

Experimental Protocols

To ensure the reproducibility of experimental results when evaluating compounds like this compound and its analogs, it is crucial to follow standardized and detailed protocols. Below are methodologies for key assays in the context of kinase inhibition and cancer cell cytotoxicity.

In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Enzyme Preparation: Dilute the recombinant Pim-1 kinase to the desired concentration in the kinase assay buffer.

  • Assay Plate Setup: Add the serially diluted test compound or DMSO (for control wells) to the wells of the assay plate.

  • Enzyme Addition: Add the diluted Pim-1 kinase to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically done by adding the detection reagent and incubating at room temperature before reading the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of a test compound on a cancer cell line (e.g., PC-3 prostate cancer cells).

Materials:

  • PC-3 cells (or other relevant cancer cell line)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Science: Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows, aiding in the understanding and replication of research.

Pim1_Signaling_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT activates Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulates transcription BAD BAD Pim1->BAD phosphorylates (inactivates) p21 p21 / p27 Pim1->p21 phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis inhibits Cell_Cycle Cell Cycle Progression p21->Cell_Cycle inhibits Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Inhibitor Nicotinonitrile Inhibitor (e.g., Compound 7b) Inhibitor->Pim1 inhibits

Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Serial Dilution of Test Compound C 3. Add Compound, Kinase, Substrate, and ATP to Plate A->C B 2. Prepare Kinase and Substrate Solutions B->C D 4. Incubate at 30°C C->D E 5. Add Detection Reagent (e.g., ADP-Glo) D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Caption: Structure-Activity Relationship (SAR) of Nicotinonitrile Derivatives.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-(Methylamino)nicotinonitrile, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative data for efficiency comparison, and visualize the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.

Comparison of Synthetic Efficiency

The synthetic efficiency of three primary routes to this compound is summarized below. The data presented is compiled from various sources and represents typical experimental outcomes.

ParameterRoute 1: From 2-ChloronicotinonitrileRoute 2: From 2-FluoronicotinonitrileRoute 3: N-Methylation of 2-Aminonicotinonitrile
Starting Material 2-Chloronicotinonitrile2-Fluoronicotinonitrile2-Aminonicotinonitrile
Reagents Methylamine, Solvent (e.g., Ethanol, DMSO)Methylamine, Solvent (e.g., Acetonitrile)Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionN-Methylation
Typical Yield 75-90%80-95%60-80%
Reaction Time 4-12 hours2-8 hours12-24 hours
Reaction Temperature 80-120 °C60-100 °C0 °C to room temperature
Key Advantages Readily available starting material, straightforward procedure.Higher reactivity of fluoride leaving group leading to shorter reaction times and milder conditions.Utilizes a common precursor.
Key Disadvantages Requires elevated temperatures, longer reaction times compared to the fluoro-analog.2-Fluoronicotinonitrile can be more expensive than the chloro-analog.Potential for over-methylation (dimethylation), requires careful control of stoichiometry and reaction conditions.

Experimental Protocols

Route 1: Synthesis from 2-Chloronicotinonitrile

This route involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronicotinonitrile with methylamine.

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, is added an excess of methylamine (as a solution in a solvent like ethanol or THF, typically 2.0-3.0 eq).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-12 hours.

  • The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel or recrystallization yields pure this compound.

Route 2: Synthesis from 2-Fluoronicotinonitrile

This method is analogous to Route 1 but utilizes the more reactive 2-fluoronicotinonitrile as the starting material.

Procedure:

  • In a reaction vessel, 2-fluoronicotinonitrile (1.0 eq) is dissolved in a solvent like acetonitrile.

  • A solution of methylamine (1.5-2.5 eq) is added to the mixture.

  • The reaction is heated to a temperature in the range of 60-100 °C and maintained for 2-8 hours.

  • Reaction completion is verified by TLC or HPLC analysis.

  • Work-up procedure is similar to Route 1, involving solvent evaporation, extraction, and drying of the organic phase.

  • The final product is purified by column chromatography or recrystallization.

Route 3: N-Methylation of 2-Aminonicotinonitrile

This approach involves the direct methylation of the amino group of 2-aminonicotinonitrile.

Procedure:

  • To a stirred suspension of a base such as sodium hydride (NaH, 1.1-1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, a solution of 2-aminonicotinonitrile (1.0 eq) in the same solvent is added dropwise.

  • The mixture is stirred at 0 °C for 30-60 minutes.

  • A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), (1.0-1.2 eq) is then added slowly at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored for the formation of the product and the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product is achieved by column chromatography to separate the desired mono-methylated product from any unreacted starting material and di-methylated by-product.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Chloronicotinonitrile 2-Chloronicotinonitrile Product_1 This compound 2_Chloronicotinonitrile->Product_1 Nucleophilic Aromatic Substitution 80-120 °C, 4-12 h Methylamine Methylamine (CH3NH2) Ethanol/DMSO Route_2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Fluoronicotinonitrile 2-Fluoronicotinonitrile Product_2 This compound 2_Fluoronicotinonitrile->Product_2 Nucleophilic Aromatic Substitution 60-100 °C, 2-8 h Methylamine_ACN Methylamine (CH3NH2) Acetonitrile Route_3 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Aminonicotinonitrile 2-Aminonicotinonitrile Product_3 This compound 2_Aminonicotinonitrile->Product_3 N-Methylation 0 °C to RT, 12-24 h Methylating_Agent Methylating Agent (e.g., CH3I) Base (e.g., NaH) THF/DMF

Comparative Docking Studies of 2-(Methylamino)nicotinonitrile Analogs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature did not yield a direct comparative docking study focused specifically on a series of 2-(Methylamino)nicotinonitrile analogs against a single protein target. While numerous studies investigate the synthesis, docking, and biological activity of various nicotinonitrile and pyrimidine derivatives as potential therapeutic agents, particularly as kinase inhibitors, a dedicated structure-activity relationship (SAR) analysis with corresponding comparative docking data for the this compound scaffold is not readily accessible.

The research landscape surrounding nicotinonitrile-based compounds is extensive, with many derivatives being explored for their potential in cancer therapy through the inhibition of key enzymes like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These studies often employ molecular docking to predict binding modes and rationalize observed biological activities. However, they typically focus on a broader range of chemical structures or do not provide a systematic comparison of a series of analogs based on the this compound core.

For researchers, scientists, and drug development professionals interested in this specific class of compounds, the available literature can still offer valuable insights. By examining studies on structurally related molecules, it is possible to infer potential protein targets and key binding interactions that may be relevant to this compound analogs.

General Experimental Protocols in Similar Docking Studies

While a specific protocol for the requested analog series is unavailable, the general methodology for molecular docking studies of kinase inhibitors, as gleaned from various sources, typically involves the following steps:

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structures: The 2D structures of the analog series are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain stable conformations.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, GOLD, Glide, and MOE.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

  • Docking Algorithm: A docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) of each ligand pose. The pose with the best score is typically selected for further analysis.

3. Analysis of Docking Results:

  • The binding poses of the ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • The docking scores are correlated with the experimentally determined biological activities (e.g., IC50 values) to develop a structure-activity relationship.

Illustrative Workflow for a Typical Kinase Inhibitor Docking Study

The following diagram illustrates a generalized workflow for a molecular docking study of kinase inhibitors.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis and Validation PDB Retrieve Protein Structure (PDB) Grid Define Active Site Grid PDB->Grid Ligands Prepare 2D/3D Ligand Structures Dock Perform Molecular Docking Ligands->Dock Grid->Dock Score Score and Rank Poses Dock->Score Binding Analyze Binding Interactions Score->Binding SAR Correlate with Biological Activity (SAR) Binding->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Generalized workflow for a molecular docking study.

Conclusion

While a specific, detailed comparative docking study on this compound analogs is not currently available in the public domain, the wealth of research on related nicotinonitrile and pyrimidine-based kinase inhibitors provides a solid foundation for initiating such an investigation. Researchers can leverage the established methodologies and findings from these related studies to design and execute a focused computational analysis of this promising class of compounds. The development of a comprehensive SAR based on comparative docking would be a valuable contribution to the field and could accelerate the discovery of novel therapeutic agents.

Safety Operating Guide

Proper Disposal of 2-(Methylamino)nicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for 2-(Methylamino)nicotinonitrile, emphasizing safety and regulatory adherence.

Hazard Profile of Structurally Similar Compounds

To ensure safe handling, it is prudent to assume that this compound may exhibit hazards similar to related nicotinonitrile and aminopyridine derivatives. The following table summarizes common hazard classifications for these types of compounds.

Hazard StatementGHS ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Category 2May cause skin irritation.[3][4][5]
Serious Eye Damage/Eye Irritation Category 2AMay cause serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)May cause respiratory irritation.[3][4][5]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential to mitigate risks and ensure regulatory compliance. The following steps provide a general framework for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.[6]

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a compatible, leak-proof hazardous waste container.

    • The container must be clearly labeled with the chemical name and approximate concentration.

    • Avoid mixing with incompatible materials.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, should be disposed of as hazardous waste.[7]

3. Labeling:

  • All waste containers must be accurately and clearly labeled as hazardous waste.

  • The label should include the full chemical name: "this compound" and any known hazard information.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is in compliance with institutional and local regulations.

5. Disposal:

  • The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[3][4][5][8]

  • Contact your institution's EHS department to arrange for pickup and disposal.

  • Never dispose of this chemical down the drain or in regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Start Generate this compound Waste Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Is_Contaminated Contaminated Material? Is_Liquid->Is_Contaminated No Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Contaminated_Container Collect in Labeled Contaminated Waste Container Is_Contaminated->Contaminated_Container Yes Store_Waste Store in Designated Secure Area Is_Contaminated->Store_Waste No Solid_Container->Store_Waste Liquid_Container->Store_Waste Contaminated_Container->Store_Waste EHS_Contact Contact EHS for Waste Pickup Store_Waste->EHS_Contact Final_Disposal Disposal by Approved Hazardous Waste Vendor EHS_Contact->Final_Disposal

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided is based on data for structurally similar compounds and general best practices for laboratory chemical waste disposal. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to all local, state, and federal regulations, as well as your institution's specific policies and procedures for hazardous waste management. Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.